Edivoxetine Hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKGRLMNSHPON-CJRXIRLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152462 | |
| Record name | Edivoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-05-4 | |
| Record name | Edivoxetine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194374054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edivoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDIVOXETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP012282EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edivoxetine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edivoxetine (LY2216684) is a selective norepinephrine reuptake inhibitor (NRI) that was developed by Eli Lilly and Company for the potential treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[3] While showing promise in early trials for ADHD, its development for MDD was discontinued due to a lack of superior efficacy compared to selective serotonin reuptake inhibitors (SSRIs) alone.[2] This guide provides an in-depth technical overview of the mechanism of action of Edivoxetine Hydrochloride, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways.
Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
This compound exerts its pharmacological effects by binding to and inhibiting the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[3] By blocking this reuptake process, Edivoxetine effectively increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[3]
The selectivity of Edivoxetine for the NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a key feature of its pharmacological profile. This selectivity is believed to contribute to a more targeted therapeutic effect with a potentially different side-effect profile compared to less selective agents.[4]
Quantitative Pharmacodynamic Data
The inhibitory activity of Edivoxetine on the norepinephrine transporter has been quantified in clinical studies by measuring the reduction of 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine that serves as a biomarker for NET inhibition.[5][6]
| Parameter | Value | Species | Tissue/Fluid | Reference |
| Unbound Plasma IC50 (IC50U) | 0.041 nM | Human | Plasma | [5] |
| CSF IC50U | 0.794 nM | Human | Cerebrospinal Fluid | [5] |
| Treatment | Dose | Effect on DHPG | Tissue/Fluid | Reference |
| Edivoxetine | 9 mg (once daily for 14/15 days) | 51% reduction from baseline | Cerebrospinal Fluid | [6] |
| Edivoxetine | 9 mg (once daily for 14/15 days) | 38% reduction from baseline | Plasma | [6] |
| Edivoxetine | 9 mg (once daily for 14/15 days) | 26% reduction from baseline | Urine | [6] |
| Edivoxetine | Not Specified | ~28% maximum decrease from baseline | Plasma (Adolescents) | [7] |
Experimental Protocols
Norepinephrine Reuptake Inhibition Assay in HEK293 Cells
This protocol describes a representative method for determining the potency of a compound like Edivoxetine in inhibiting norepinephrine reuptake in a controlled in vitro system.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET-HEK293 cells).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Norepinephrine (radiolabeled tracer).
-
Test compound (e.g., this compound) at various concentrations.
-
Desipramine or another potent NET inhibitor as a positive control and for determining non-specific binding.
-
Scintillation fluid and a liquid scintillation counter.
-
24-well cell culture plates.
Procedure:
-
Cell Plating: Seed hNET-HEK293 cells into 24-well plates and culture overnight to allow for adherence.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.
-
Pre-incubation: Add KRH buffer containing various concentrations of the test compound (or vehicle for control) to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Reuptake: Add [³H]Norepinephrine to each well to initiate the reuptake process. The final concentration of the radiotracer should be close to its Michaelis-Menten constant (Km) for the transporter.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
-
Termination of Reuptake: Rapidly terminate the assay by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove unbound radiotracer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a Norepinephrine Reuptake Inhibition Assay.
Signaling Pathways
The primary action of Edivoxetine is to increase synaptic norepinephrine levels. This elevated norepinephrine then interacts with various adrenergic receptors (alpha and beta subtypes) on both presynaptic and postsynaptic neurons, leading to the modulation of downstream signaling cascades.
Caption: Edivoxetine's effect on norepinephrine signaling.
A key downstream target of enhanced noradrenergic signaling is the phosphorylation of the cAMP response element-binding protein (CREB).[8][9][10] Activation of certain adrenergic receptors (particularly β-adrenergic receptors) leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB, which can lead to changes in the transcription of genes involved in neuroplasticity and neuronal survival. While this is a known pathway for noradrenergic signaling, direct studies confirming this specific downstream effect for Edivoxetine are limited in publicly available literature.
Conclusion
This compound is a potent and selective norepinephrine reuptake inhibitor. Its mechanism of action is well-defined at the level of its primary target, the norepinephrine transporter. Quantitative pharmacodynamic studies have confirmed its ability to engage this target in humans, as evidenced by the dose-dependent reduction of the biomarker DHPG. While its clinical development for major depressive disorder was halted, the study of Edivoxetine has contributed to the understanding of the role of norepinephrine in psychiatric disorders. Further research into its downstream signaling effects could provide additional insights into the complex neurobiology of these conditions.
References
- 1. Inhibition of cAMP response element-binding protein or dynorphin in the nucleus accumbens produces an antidepressant-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edivoxetine - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3,4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Hippocampal cAMP response element binding protein and antidepressant treatments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic antidepressant administration increases the expression of cAMP response element binding protein (CREB) in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: A Technical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edivoxetine hydrochloride (formerly LY2216684) is a potent and selective norepinephrine reuptake inhibitor (NRI) that was under development by Eli Lilly and Company for the treatment of Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As a selective NRI, edivoxetine's primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] Despite demonstrating target engagement and a generally well-tolerated safety profile, the clinical development for MDD was halted due to a lack of superior efficacy compared to placebo when used as an adjunctive therapy with Selective Serotonin Reuptake Inhibitors (SSRIs).[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Edivoxetine is a high-affinity and selective inhibitor of the human norepinephrine transporter (NET).[2] The NET is a presynaptic transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2] By inhibiting the NET, edivoxetine increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2] This enhanced signaling in brain regions implicated in mood, attention, and executive function formed the basis of its investigation for MDD and ADHD.[2]
Signaling Pathway
The following diagram illustrates the mechanism of action of edivoxetine at the noradrenergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Edivoxetine - Wikipedia [en.wikipedia.org]
- 4. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: A Technical Guide to its Synthesis and Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine hydrochloride (IUPAC Name: (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol hydrochloride) is a selective norepinephrine reuptake inhibitor (NRI) that was under development by Eli Lilly and Company for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] As a potent and selective inhibitor of the norepinephrine transporter (NET), edivoxetine increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal.[3] This technical guide provides a comprehensive overview of the synthesis and core chemistry of this compound, aimed at professionals in drug discovery and development.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₈H₂₇ClFNO₄ |
| Molecular Weight | 375.87 g/mol |
| CAS Number | 1194374-05-4 |
| Appearance | Solid |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound has evolved to improve efficiency, safety, and stereoselectivity. An early-generation synthesis has been largely superseded by a more practical asymmetric synthesis.
Second-Generation Asymmetric Synthesis
A notable advancement in the synthesis of edivoxetine involves a convergent and asymmetric approach starting from the chiral building block, D-serine. This method avoids the use of hazardous reagents and complex resolutions associated with earlier routes. A key regulatory starting material for the final API is (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate.
The synthesis of this key intermediate is a multi-step process that preserves the chirality from D-serine. While a complete, step-by-step synthesis of the final this compound from this intermediate is not publicly detailed, the general synthetic strategy involves the formation of the chiral morpholine ring system followed by the introduction of the substituted phenyl and tetrahydropyran moieties.
A plausible synthetic workflow is outlined below:
Caption: A logical workflow for the asymmetric synthesis of this compound.
Chemistry and Mechanism of Action
Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI). Its primary pharmacological action is to bind to the norepinephrine transporter (NET) on presynaptic neurons, thereby blocking the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[3]
Signaling Pathway
The mechanism of action of edivoxetine directly impacts noradrenergic signaling, which plays a critical role in various central nervous system functions.
Caption: Mechanism of action of edivoxetine as a norepinephrine reuptake inhibitor.
Selectivity Profile
The clinical potential of edivoxetine is underscored by its high selectivity for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is thought to contribute to a more favorable side-effect profile compared to less selective antidepressants.
| Transporter | IC₅₀ (nM) |
| Norepinephrine Transporter (NET) | 0.041 (unbound plasma drug) |
| Serotonin Transporter (SERT) | - |
| Dopamine Transporter (DAT) | - |
| Note: Comprehensive Ki values for SERT and DAT are not readily available in the public domain, but edivoxetine is consistently reported as a highly selective NRI.[3] |
Structure-Activity Relationship (SAR)
While specific structure-activity relationship studies on edivoxetine analogs are limited in publicly available literature, general principles for morpholine-based norepinephrine reuptake inhibitors can be inferred. The morpholine ring is a common scaffold in many NRIs. The stereochemistry of the molecule is critical for its activity, as demonstrated by the enantioselective synthesis targeting the (1R, 2S) configuration of edivoxetine. The substituents on the phenyl ring and the presence of the tetrahydropyran moiety are also crucial for the molecule's potency and selectivity. The fluorine and methoxy groups on the phenyl ring likely contribute to the binding affinity and pharmacokinetic properties of the compound.
Experimental Protocols
Norepinephrine Reuptake Inhibition Assay (General Protocol)
A common method to determine the potency of a compound as a norepinephrine reuptake inhibitor is through a radioligand uptake assay in cells expressing the norepinephrine transporter.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of edivoxetine for the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
[³H]-Norepinephrine (Radioligand).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Test compound (this compound) at various concentrations.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hNET cells to confluency in appropriate cell culture plates.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with KRH buffer.
-
Compound Incubation: Add KRH buffer containing various concentrations of this compound to the cells and incubate for a predetermined time at room temperature.
-
Radioligand Addition: Add [³H]-Norepinephrine to the wells and incubate for a specific time to allow for uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the concentration of edivoxetine. Calculate the IC₅₀ value using a suitable nonlinear regression model.
Caption: A typical experimental workflow for a norepinephrine reuptake inhibition assay.
Pharmacokinetic Data
Pharmacokinetic studies have been conducted in various populations, including healthy volunteers and pediatric patients with ADHD.[4]
| Parameter | Population | Dose | Value |
| Tₘₐₓ (hours) | Pediatric Patients with ADHD | 0.05-0.3 mg/kg | ~2 |
| t₁/₂ (hours) | Pediatric Patients with ADHD | 0.05-0.3 mg/kg | ~6 |
| Metabolism | Humans | - | Primarily via CYP2D6 and CYP3A4 |
Conclusion
This compound is a highly selective and potent norepinephrine reuptake inhibitor with a well-defined mechanism of action. Its synthesis has been optimized to produce the desired enantiomer efficiently. While its clinical development for MDD was discontinued, the chemistry and pharmacology of edivoxetine provide valuable insights for the design and development of future CNS-acting therapeutics. The data and protocols presented in this guide offer a technical resource for researchers in the field of neuroscience and medicinal chemistry.
References
- 1. Edivoxetine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: An In-depth Technical Guide on Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edivoxetine hydrochloride (formerly LY2216684) is a potent and highly selective norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of edivoxetine at its primary target, the norepinephrine transporter (NET), as well as its interactions with other neurotransmitter transporters and a broad range of CNS receptors. The document details the experimental methodologies employed to determine these binding characteristics and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a selective inhibitor of the norepinephrine transporter (NET).[4] The therapeutic rationale for its development was based on the hypothesis that by blocking the reuptake of norepinephrine from the synaptic cleft, edivoxetine would increase the concentration of this neurotransmitter in the synapse, thereby enhancing noradrenergic signaling.[4] This mechanism of action was explored for its potential to alleviate symptoms of depression and ADHD. While the clinical development of edivoxetine was ultimately discontinued, a thorough understanding of its preclinical pharmacological profile remains valuable for researchers in the field of neuroscience and drug discovery.
Binding Affinity and Selectivity Profile
Monoamine Transporter Binding Affinity
Functional in vivo studies in humans have demonstrated potent engagement of edivoxetine with the norepinephrine transporter. The unbound plasma drug IC50 (IC50U) for NET inhibition, as measured by the reduction of the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) in plasma, was determined to be 0.041 nM .[5][6] The IC50U based on DHPG reduction in cerebrospinal fluid (CSF) was 0.794 nM .[5][6] These low nanomolar values indicate a very high potency for NET inhibition in a physiological setting.
| Target | Parameter | Value (nM) | Species | Assay Type |
| Norepinephrine Transporter (NET) | IC50U (from plasma DHPG) | 0.041 | Human | In vivo functional assay |
| Norepinephrine Transporter (NET) | IC50U (from CSF DHPG) | 0.794 | Human | In vivo functional assay |
Table 1: Functional Potency of Edivoxetine at the Norepinephrine Transporter
Information regarding the direct binding affinity (Ki) of edivoxetine for the serotonin transporter (SERT) and the dopamine transporter (DAT) from comparative preclinical studies is not publicly available. However, edivoxetine is consistently described as a selective norepinephrine reuptake inhibitor, suggesting significantly lower affinity for SERT and DAT.
Off-Target Binding Profile
A comprehensive screening of edivoxetine against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes would be necessary to fully characterize its selectivity. This data is not currently available in the public literature. The focus of published research has been on its high selectivity for NET over other monoamine transporters.
Experimental Protocols
The determination of binding affinity and functional inhibition of the norepinephrine transporter typically involves radioligand binding assays and neurotransmitter uptake assays.
Radioligand Competition Binding Assay for Norepinephrine Transporter (NET)
This in vitro assay measures the affinity of a test compound (e.g., edivoxetine) for the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter. A commonly used radioligand for NET is [3H]nisoxetine.
3.1.1. Cell Culture and Membrane Preparation
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Lysis: Cultured cells are harvested and washed with a phosphate-buffered saline (PBS). The cell pellet is then resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to disrupt the cell membranes.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., BCA assay). The membrane preparations are then stored at -80°C until use.
3.1.2. Binding Assay Protocol
-
Incubation Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Varying concentrations of the unlabeled test compound (edivoxetine).
-
A fixed concentration of the radioligand (e.g., [3H]nisoxetine) at a concentration close to its Kd value.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a defined temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.
3.2.1. Assay Protocol
-
Cell Plating: HEK293 cells stably expressing hNET are plated in a 96-well plate and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer. The cells are then pre-incubated with varying concentrations of the test compound (edivoxetine) for a specific time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: A fixed concentration of [3H]norepinephrine is added to each well to initiate the uptake process.
-
Incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the assay medium and washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to solubilize the cells, and the radioactivity accumulated inside the cells is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor. The IC50 value for the inhibition of norepinephrine uptake is determined, which reflects the functional potency of the test compound.
Signaling Pathways and Experimental Workflows
Norepinephrine Transporter Signaling Pathway
Inhibition of the norepinephrine transporter by edivoxetine leads to an increase in the synaptic concentration of norepinephrine. This elevated norepinephrine then acts on postsynaptic and presynaptic adrenergic receptors, primarily G-protein coupled receptors, to initiate downstream signaling cascades. A key pathway involves the activation of β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.
Caption: Signaling pathway following norepinephrine transporter (NET) inhibition by edivoxetine.
Experimental Workflow for Radioligand Binding Assay
The process of determining the binding affinity of a compound like edivoxetine using a radioligand competition binding assay follows a structured workflow from sample preparation to data analysis.
Caption: Experimental workflow for a radioligand competition binding assay.
Logical Relationship of Edivoxetine's Selectivity
Edivoxetine's pharmacological identity is defined by its high selectivity for the norepinephrine transporter over other monoamine transporters. This relationship is crucial for its intended therapeutic effect and its side-effect profile.
Caption: Logical relationship of edivoxetine's binding selectivity.
Conclusion
This compound is a potent and highly selective norepinephrine reuptake inhibitor, as evidenced by in vivo functional assays. Its primary mechanism of action is the blockade of the norepinephrine transporter, leading to enhanced noradrenergic neurotransmission. While comprehensive off-target binding data is limited in the public domain, its designation as a selective NRI implies minimal interaction with other monoamine transporters and CNS receptors. The experimental protocols detailed herein provide a standard framework for assessing the binding affinity and functional activity of compounds targeting the norepinephrine transporter. The provided diagrams illustrate the key signaling consequences of NET inhibition and the logical workflow for its pharmacological characterization. This technical guide serves as a resource for researchers interested in the pharmacology of edivoxetine and the broader class of norepinephrine reuptake inhibitors.
References
- 1. Edivoxetine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the effects of LY2216684, a selective norepinephrine reuptake inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Edivoxetine Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). Understanding the pharmacokinetic profile of a drug candidate in preclinical animal models is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). This technical guide synthesizes available pharmacokinetic data of edivoxetine in key animal models, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.
Core Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These data are essential for interspecies scaling and for predicting human pharmacokinetics.
Table 1: Pharmacokinetics of Edivoxetine in Dogs
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | 88% | Oral | [1] |
| Half-life (t½) | 4 hours | Oral | [1] |
| Area Under the Curve (AUC) | 793 ng·h/mL | Oral | [1] |
| Time to Maximum Concentration (Tmax) | ~2 hours | Oral | [1][2] |
Note: Limited publicly available data for other key parameters such as Volume of Distribution (Vd), Clearance (CL), and protein binding in dogs.
Table 2: Pharmacokinetics of Edivoxetine in Rats
No quantitative pharmacokinetic data for edivoxetine in rats was identified in the public domain at the time of this guide's compilation.
Table 3: Pharmacokinetics of Edivoxetine in Rhesus Monkeys
A study has indicated that edivoxetine dose-dependently displaced a norepinephrine transporter (NET)-specific PET ligand in rhesus monkeys, suggesting brain penetration and target engagement.[1] However, specific quantitative pharmacokinetic parameters were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. This section outlines the standard procedures for key experiments related to the pharmacokinetic evaluation of edivoxetine.
Oral Administration in Rats (Oral Gavage)
Objective: To administer a precise oral dose of this compound to rats.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is typically 10-20 ml/kg.[3]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the mouth to prevent over-insertion.[4]
-
Restraint: Manually restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly with the animal exhibiting a swallowing reflex.[3] Caution: If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the edivoxetine formulation.[4]
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[3]
Intravenous Administration in Dogs
Objective: To administer this compound directly into the systemic circulation of dogs.
Materials:
-
This compound intravenous formulation
-
Sterile syringes and needles
-
Intravenous catheter of appropriate size
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine, alcohol)
-
Tape and bandaging material
-
Saline or heparinized saline for flushing
Procedure:
-
Catheter Placement:
-
Clip the fur over the selected vein (commonly the cephalic vein on the forelimb or the lateral saphenous vein on the hindlimb).[5]
-
Aseptically prepare the skin using an antiseptic solution.
-
An assistant will occlude the vein proximal to the insertion site.
-
Insert the intravenous catheter through the skin and into the vein. A "flash" of blood in the catheter hub confirms placement.
-
Advance the catheter into the vein while withdrawing the stylet.
-
Secure the catheter in place with tape and/or a bandage.[6]
-
-
Drug Administration:
-
Confirm catheter patency by flushing with a small volume of sterile saline.
-
Slowly administer the edivoxetine solution at the prescribed rate.
-
Following administration, flush the catheter again with saline to ensure the full dose has been delivered.
-
-
Post-Administration Care:
-
Monitor the dog for any adverse reactions during and after administration.
-
The catheter can be maintained for repeated dosing or fluid administration if required.
-
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify edivoxetine concentrations in biological matrices (e.g., plasma, serum).
Principle: LC-MS/MS is a highly sensitive and selective analytical technique that separates the analyte of interest from other matrix components using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.[7]
General Validation Parameters (based on FDA and EMA guidelines): [8][9]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Sample Preparation (Example using Protein Precipitation):
-
To a known volume of plasma/serum sample, add a precipitating agent (e.g., acetonitrile, methanol) to precipitate proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte to a clean tube for analysis.
LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column for separation.
-
Mobile Phase: A mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and its internal standard.
Visualizations
Norepinephrine Transporter (NET) Inhibition Signaling Pathway
Edivoxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[10]
Caption: Mechanism of action of Edivoxetine via NET inhibition.
General Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in an animal model.
Caption: Preclinical pharmacokinetic study workflow.
Metabolic Pathway of Norepinephrine
Understanding the natural metabolic pathway of norepinephrine is essential context for evaluating the impact of a norepinephrine reuptake inhibitor like edivoxetine.
Caption: Simplified metabolic pathway of norepinephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iatevad.com [iatevad.com]
- 6. research.vt.edu [research.vt.edu]
- 7. jchps.com [jchps.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: A Review of its Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine hydrochloride (formerly LY2216684) is a selective norepinephrine reuptake inhibitor that was investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). As with any pharmaceutical compound, a thorough understanding of its metabolic fate is crucial for evaluating its safety and efficacy. This technical guide synthesizes the available information on the metabolism and metabolites of this compound.
It is important to note that detailed public information regarding the specific chemical structures and quantitative analysis of edivoxetine's metabolites is limited. The majority of available research focuses on the pharmacokinetics of the parent drug rather than its biotransformation products.
Metabolic Pathways and Key Enzymes
Edivoxetine undergoes hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] In vitro studies have identified CYP2D6 and CYP3A4 as the principal enzymes responsible for its biotransformation.[1] The involvement of these major drug-metabolizing enzymes suggests a potential for drug-drug interactions with co-administered substances that are substrates, inhibitors, or inducers of CYP2D6 and CYP3A4.
Due to the limited publicly available data, a detailed diagram of the metabolic signaling pathway with specific metabolite structures cannot be constructed. However, a generalized workflow for investigating drug metabolism is presented below.
Figure 1: Generalized workflow for the investigation of drug metabolism.
Quantitative Data on Metabolites
A comprehensive summary of quantitative data for edivoxetine metabolites is not available in the published literature. Studies on the pharmacokinetics of edivoxetine have focused on measuring the plasma concentrations of the parent drug.
Experimental Protocols
While specific protocols for edivoxetine metabolism studies are not publicly detailed, the general methodologies employed in such investigations are well-established in the field of drug metabolism.
In Vitro Metabolism Studies using Human Liver Microsomes
-
Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of a drug candidate.
-
Methodology:
-
Incubation: this compound would be incubated with pooled human liver microsomes in the presence of necessary cofactors, most importantly NADPH, to initiate enzymatic reactions.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, incubations would be performed with a panel of recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) or by using specific chemical inhibitors of these enzymes in incubations with human liver microsomes.
-
Sample Analysis: Following incubation, the reaction would be quenched, and the samples would be processed for analysis, typically by protein precipitation or liquid-liquid extraction.
-
Metabolite Detection and Identification: The extracts would be analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Metabolites would be identified by comparing their mass spectra and fragmentation patterns with that of the parent drug.
-
Figure 2: A typical experimental workflow for an in vitro metabolism study using human liver microsomes (HLM).
In Vivo Metabolism and Pharmacokinetic Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a living organism.
-
Methodology:
-
Drug Administration: this compound would be administered to human subjects or animal models, typically orally.
-
Biological Sample Collection: Blood, urine, and feces samples would be collected at various time points after drug administration.
-
Sample Processing: Plasma would be separated from blood samples. All biological samples would undergo extraction procedures to isolate the drug and its metabolites.
-
Quantification: The concentrations of edivoxetine and any identified metabolites in the processed samples would be determined using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters for the parent drug and its metabolites.
-
Conclusion
The metabolism of this compound is primarily carried out by CYP2D6 and CYP3A4 in the liver. However, a detailed public profile of its metabolites, including their structures and quantitative abundance, is not available. The experimental approaches to elucidate such information would follow standard in vitro and in vivo drug metabolism study protocols, heavily relying on mass spectrometry for the identification and quantification of biotransformation products. Further research and publication of data from preclinical and clinical development studies would be necessary to provide a comprehensive understanding of the metabolic fate of edivoxetine.
References
Edivoxetine Hydrochloride: A Technical Guide to its Effects on Norepinephrine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). Its primary mechanism of action involves the blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This guide provides a comprehensive technical overview of the effects of edivoxetine on norepinephrine levels, detailing the quantitative data from clinical studies, the experimental protocols used to generate this data, and the underlying signaling pathways.
Introduction
Norepinephrine is a critical neurotransmitter in the central nervous system, playing a key role in regulating mood, attention, and arousal. The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. This compound is a potent and selective inhibitor of the NET.[1] By blocking this transporter, edivoxetine increases the extracellular concentration of norepinephrine, which is hypothesized to mediate its therapeutic effects. This document serves as a technical resource for professionals in the field of neuroscience and drug development, offering an in-depth look at the pharmacodynamic effects of edivoxetine on norepinephrine homeostasis.
Quantitative Effects of Edivoxetine on Norepinephrine Levels
The pharmacodynamic effects of edivoxetine have been quantified in several clinical studies, primarily by measuring the levels of 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine. A reduction in DHPG levels in plasma and cerebrospinal fluid (CSF) serves as a biomarker for NET inhibition.
Table 1: Inhibition of Norepinephrine Transporter by Edivoxetine
| Parameter | Value | Species | Matrix | Reference |
| IC50 (Unbound) | 0.041 nM | Human | Plasma DHPG | [2] |
| IC50 (Unbound) | 0.794 nM | Human | CSF DHPG | [2] |
Table 2: Effect of Edivoxetine on DHPG Levels in Humans
| Dose | % Reduction from Baseline (Plasma DHPG) | % Reduction from Baseline (CSF DHPG) | Study Population | Reference |
| 6 mg/day | Not Reported | Not Reported | Healthy Adults | [3] |
| 9 mg/day | 38% | 51% | Healthy Adults | [3] |
| 0.1 mg/kg/day | Not Reported | Not Reported | Pediatric ADHD Patients | [4] |
| 0.2 mg/kg/day | ~28% | Not Reported | Pediatric ADHD Patients | [4] |
| 0.3 mg/kg/day | ~28% | Not Reported | Pediatric ADHD Patients | [4] |
Experimental Protocols
Measurement of DHPG in Human Plasma and CSF by HPLC-ECD
This protocol outlines the general procedure for the quantification of DHPG in biological samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
3.1.1. Sample Preparation
-
Collect blood samples in tubes containing EDTA and a stabilizing agent (e.g., reduced glutathione).[5]
-
Centrifuge the blood samples to separate the plasma.
-
For CSF samples, collect via lumbar puncture.
-
Store plasma and CSF samples at -80°C until analysis to prevent degradation of DHPG.[6]
-
Prior to analysis, perform a sample clean-up and concentration step. A common method is alumina extraction, which selectively adsorbs catecholamines and their metabolites.[5]
-
Wash the alumina with a sodium bicarbonate solution to remove interfering substances like uric acid.
-
Elute DHPG from the alumina using a weak acid, such as perchloric acid.[5]
3.1.2. HPLC-ECD Analysis
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a reversed-phase C8 or C18 column is used.[5][7]
-
Mobile Phase: An aqueous buffer containing citric acid, 1-octanesulfonic acid (as an ion-pairing agent), EDTA, and a small percentage of an organic modifier like methanol. The pH is typically acidic.[5][7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Electrochemical Detector: A coulometric or amperometric detector is used. The working electrode potential is set to a level that oxidizes DHPG, generating a current that is proportional to its concentration.[5] A dual-electrode system can be used in a "screen mode" to enhance selectivity.[5]
-
Quantification: DHPG concentration in the samples is determined by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentrations.
Norepinephrine Transporter Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of edivoxetine for the norepinephrine transporter using the radioligand [3H]nisoxetine.
3.2.1. Membrane Preparation
-
Homogenize brain tissue (e.g., rat frontal cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C.[8]
-
Discard the supernatant and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps to wash the membranes.
-
Resuspend the final pellet in the assay buffer at a specific protein concentration.
3.2.2. Binding Assay
-
In a 96-well plate, combine the prepared membranes, [3H]nisoxetine at a concentration near its Kd (approximately 0.7-0.8 nM), and varying concentrations of edivoxetine or a competing ligand.[1][9]
-
To determine non-specific binding, include wells with a high concentration of a known NET inhibitor, such as desipramine.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for edivoxetine is determined by fitting the competition data to a one-site binding model. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Norepinephrine Measurement
This protocol outlines the procedure for measuring extracellular norepinephrine levels in the brain of a freely moving rodent.
3.3.1. Surgical Procedure
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or hypothalamus).[11][12]
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a defined period.
3.3.2. Microdialysis Experiment
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.[13]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[14]
-
Collect the dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent norepinephrine degradation.
-
After a baseline collection period, administer edivoxetine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to measure the change in extracellular norepinephrine concentration.
-
Sample Analysis: Analyze the norepinephrine content in the dialysate samples using a sensitive analytical technique, typically HPLC-ECD.
Signaling Pathways and Experimental Workflows
Norepinephrine Transporter Signaling Pathway
The inhibition of the norepinephrine transporter by edivoxetine initiates a cascade of downstream signaling events. While the primary effect is an increase in synaptic norepinephrine, this leads to the activation of various adrenergic receptors and subsequent intracellular signaling pathways.
References
- 1. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study [agris.fao.org]
- 3. Edivoxetine compared to placebo as adjunctive therapy to selective serotonin reuptake inhibitors in the prevention of symptom re-emergence in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized trial of edivoxetine in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 3,4-dihydroxyphenylglycol (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kjpp.net [kjpp.net]
- 12. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: An In-depth Technical Guide on Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine (formerly LY22166684) is a potent and selective norepinephrine reuptake inhibitor (NRI) that was developed by Eli Lilly and Company for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] Despite demonstrating high affinity and selectivity for the norepinephrine transporter (NET), the clinical development of edivoxetine for MDD was terminated due to a lack of superior efficacy compared to existing treatments.[1] This technical guide provides a comprehensive overview of the known off-target effects of edivoxetine hydrochloride, based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in understanding the broader pharmacological profile of this compound.
While comprehensive public data on edivoxetine's off-target binding affinity across a wide range of receptors and enzymes is limited, this guide synthesizes the available information on its on-target activity and clinically observed adverse effects, which are indicative of its broader biological impact.
On-Target and Clinically Observed Off-Target Effects
The primary pharmacological action of edivoxetine is the inhibition of the norepinephrine transporter. The following table summarizes the quantitative data related to its on-target activity and the qualitative data of clinically observed adverse events, which may be a consequence of its potent noradrenergic effects or potential off-target interactions.
Table 1: Summary of Edivoxetine's On-Target Potency and Clinically Observed Adverse Events
| Category | Parameter | Value | Species/System | Source |
| On-Target Potency (NET) | Unbound plasma drug IC50 (IC50U) based on plasma DHPG | 0.041 nM | Human | [3] |
| IC50U based on CSF DHPG | 0.794 nM | Human | [3] | |
| Cardiovascular | Effect on Blood Pressure | Statistically significant increases in systolic and diastolic blood pressure | Human | [1][4][5] |
| Effect on Heart Rate | Tachycardia, increased cardiac rhythm | Human | [4][5] | |
| Neurological/CNS | Headache | Frequently reported adverse event | Human | [4] |
| Insomnia | Frequently reported adverse event | Human | [4] | |
| Gastrointestinal | Nausea | Common adverse event | Human | [4][5] |
| Constipation | Frequently reported adverse event | Human | [4] | |
| Dry Mouth | Frequently reported adverse event | Human | [4] | |
| Dermatological | Hyperhidrosis (excessive sweating) | Common adverse event | Human | [5][6] |
| Urogenital | Erectile Dysfunction | Reported adverse event | Human | [6] |
| Testicular Pain | Reported adverse event | Human | [6] |
Experimental Protocols
Detailed experimental protocols for the off-target screening of edivoxetine are not publicly available. However, this section describes the general methodologies for key experiments typically used in preclinical pharmacology to assess on-target and off-target effects.
Radioligand Binding Assays for Off-Target Screening
Radioligand binding assays are a standard method to determine the affinity of a test compound for a wide range of receptors, transporters, and ion channels.
Objective: To quantify the binding affinity (Ki) of edivoxetine to a panel of off-target sites.
General Protocol:
-
Preparation of Membranes: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or animal tissues.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (edivoxetine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays
These assays are used to determine if a test compound inhibits the activity of specific enzymes.
Objective: To determine the IC50 of edivoxetine against a panel of enzymes (e.g., Cytochrome P450 isoforms).
General Protocol:
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.
-
Incubation: The enzyme is incubated with varying concentrations of the test compound (edivoxetine).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the concentration of the test compound.
Pharmacodynamic (PD) Biomarker Analysis: DHPG Measurement
The measurement of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine, in plasma and cerebrospinal fluid (CSF) is a key biomarker for assessing the in vivo activity of norepinephrine reuptake inhibitors.
Objective: To assess the functional inhibition of the norepinephrine transporter by edivoxetine in vivo.
General Protocol:
-
Sample Collection: Blood and/or CSF samples are collected from subjects at various time points before and after the administration of edivoxetine.
-
Sample Preparation: Plasma is separated from blood samples. Samples are stabilized and stored frozen until analysis.
-
DHPG Quantification: DHPG concentrations are measured using a validated analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: The changes in DHPG levels from baseline are correlated with the plasma concentrations of edivoxetine to model the in vivo potency (IC50) of NET inhibition.[3]
Visualizations
Signaling Pathway of Edivoxetine's Primary Action
References
- 1. Edivoxetine - Wikipedia [en.wikipedia.org]
- 2. Edivoxetine | MedPath [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: A Technical Guide to Central Nervous System Distribution and Penetration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edivoxetine (LY2216684), a selective norepinephrine reuptake inhibitor (NET), has been investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder. A critical aspect of its pharmacological profile for these indications is its ability to penetrate the central nervous system (CNS) and engage its target, the norepinephrine transporter. This technical guide provides a comprehensive overview of the available data on the CNS distribution and penetration of edivoxetine hydrochloride. Due to the limited publicly available preclinical data, this guide focuses primarily on human clinical studies that have directly measured edivoxetine concentrations in the cerebrospinal fluid (CSF), offering a direct assessment of its presence in the CNS. While direct measures of brain-to-plasma ratios and in vitro blood-brain barrier transport studies are not available in the public domain, the presented human data confirms the CNS availability of edivoxetine.
CNS Penetration: Human Clinical Evidence
The most direct evidence for edivoxetine's ability to cross the blood-brain barrier and enter the CNS comes from a clinical study in healthy male subjects. This study measured edivoxetine concentrations in both plasma and cerebrospinal fluid following repeated oral dosing.
Quantitative Analysis of Edivoxetine in Plasma and CSF
A study involving healthy male subjects provides the most definitive data on edivoxetine's CNS penetration.[1] Participants received once-daily oral doses of either 6 mg or 9 mg of edivoxetine for 14 or 15 days.[1] The resulting concentrations in plasma and CSF were measured and are summarized below.
Table 1: Edivoxetine Concentrations in Plasma and Cerebrospinal Fluid (CSF) in Healthy Male Subjects
| Dose Group | Matrix | Analyte | Mean Concentration (ng/mL) ± SD |
| 9 mg | Plasma | Edivoxetine | 40.5 ± 14.5 |
| 9 mg | CSF | Edivoxetine | 1.8 ± 0.7 |
| 6 mg | Plasma | Edivoxetine | 25.1 ± 7.9 |
| 6 mg | CSF | Edivoxetine | 1.1 ± 0.4 |
Data extracted from a pharmacokinetic/pharmacodynamic investigation of edivoxetine.[1]
The data clearly demonstrates that edivoxetine is present in the CSF, confirming its ability to cross the blood-brain barrier in humans. The CSF-to-plasma concentration ratio can be calculated to estimate the extent of brain penetration. For the 9 mg dose group, the mean CSF/plasma ratio is approximately 0.044, and for the 6 mg dose group, it is approximately 0.044. It is important to note that this ratio represents the total drug concentration and does not account for protein binding. Information on the plasma protein binding of edivoxetine is not publicly available, which precludes the calculation of the unbound CSF-to-unbound plasma ratio (Kp,uu,CSF), a more precise measure of brain penetration.
Pharmacodynamic Evidence of CNS Target Engagement
The same study also measured the concentration of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine, in both plasma and CSF.[1] Inhibition of the norepinephrine transporter by edivoxetine is expected to decrease the clearance of norepinephrine and subsequently reduce the formation of DHPG. A reduction in DHPG in the CSF provides pharmacodynamic evidence of target engagement within the CNS.
Table 2: Percent Reduction of 3,4-dihydroxyphenylglycol (DHPG) in Plasma and CSF
| Dose Group | Matrix | Mean Percent Reduction from Baseline |
| 9 mg | Plasma | 38% |
| 9 mg | CSF | 51% (at 8h post-dose) |
Data extracted from a pharmacokinetic/pharmacodynamic investigation of edivoxetine.[1]
The significant reduction of DHPG in the CSF at the 9 mg dose provides strong evidence that edivoxetine not only enters the CNS but also engages its pharmacological target, the norepinephrine transporter.[1]
Experimental Protocols
Human Pharmacokinetic/Pharmacodynamic Study
The following protocol is based on the methodology described in the pivotal human study assessing edivoxetine's CNS penetration.[1]
-
Study Design: An open-label study in 40 healthy male subjects.[1]
-
Dosing Regimen:
-
Sample Collection:
-
Analytical Methods:
Mechanism of Action and Signaling Pathway
Edivoxetine is a selective norepinephrine reuptake inhibitor. Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, edivoxetine increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Discussion and Limitations
The available human data unequivocally demonstrates that this compound penetrates the CNS and engages its molecular target. The observed reduction in CSF DHPG levels provides strong pharmacodynamic evidence of its activity within the brain.
However, a comprehensive understanding of edivoxetine's CNS distribution is limited by the lack of publicly available data from several key areas of drug development research:
-
Preclinical Brain Distribution: There is no published data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of edivoxetine in animal models. This information is crucial for understanding the extent and regional distribution of the drug within the brain tissue itself.
-
In Vitro Blood-Brain Barrier Transport: Studies using in vitro models, such as Caco-2 cell monolayers, to investigate the permeability of edivoxetine and its potential interaction with efflux transporters like P-glycoprotein (P-gp) are not publicly available. Such studies would clarify whether edivoxetine is a substrate for active efflux mechanisms at the blood-brain barrier, which could influence its net CNS penetration.
-
Positron Emission Tomography (PET) Imaging: To date, no PET imaging studies of edivoxetine have been published. PET studies using a radiolabeled form of edivoxetine could provide invaluable in vivo visualization and quantification of its binding to the norepinephrine transporter in the human brain, offering a direct measure of target occupancy.
-
Plasma Protein Binding: The percentage of edivoxetine bound to plasma proteins has not been reported in the available literature. This value is essential for calculating the unbound drug concentrations in plasma, which are considered to be the pharmacologically active fraction, and for determining the Kp,uu,CSF.
Conclusion
References
- 1. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3,4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: A Technical Guide to its Role in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edivoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), has been the subject of clinical investigation for its potential therapeutic effects on cognitive functions. Initially developed for major depressive disorder (MDD) and later studied for attention-deficit/hyperactivity disorder (ADHD), its journey through clinical trials has provided valuable insights into the role of norepinephrine in cognitive processes. This technical guide synthesizes the available quantitative data from key clinical studies, details the experimental protocols, and elucidates the core signaling pathways through which edivoxetine is believed to exert its effects on cognition. While the clinical development of edivoxetine for MDD was halted due to insufficient efficacy, its demonstrated effects in pediatric ADHD trials underscore the potential of targeting the noradrenergic system for cognitive enhancement.
Introduction
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET), leading to an increase in the synaptic availability of norepinephrine.[1] Norepinephrine is a critical neuromodulator in brain regions associated with higher cognitive functions, such as the prefrontal cortex, where it influences attention, working memory, and executive functions.[2][3] This guide provides an in-depth overview of the research conducted on edivoxetine, with a focus on its implications for cognitive enhancement.
Mechanism of Action and Signaling Pathways
Edivoxetine's primary mechanism of action is the blockade of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1]
The cognitive effects of elevated norepinephrine levels are primarily mediated by its action on α1 and α2 adrenergic receptors in the prefrontal cortex. These receptors trigger distinct downstream signaling cascades that modulate neuronal excitability and synaptic plasticity.
-
α2-Adrenergic Receptor Signaling: Under conditions of moderate norepinephrine release, the high-affinity α2-adrenergic receptors are preferentially activated. This activation inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase, leading to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The closure of HCN channels strengthens network connectivity and enhances the "signal" of relevant information, which is crucial for working memory.[1][4]
-
α1-Adrenergic Receptor Signaling: At higher concentrations of norepinephrine, the lower-affinity α1-adrenergic receptors are engaged. Activation of these receptors stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway can impair working memory but may also promote flexible attention and other executive functions.[1]
One of the pharmacodynamic effects observed with edivoxetine administration is a decrease in plasma concentrations of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine. This reduction is consistent with the drug's mechanism as a norepinephrine reuptake inhibitor.[5]
Clinical Trials in ADHD
Edivoxetine demonstrated some efficacy in the treatment of pediatric ADHD. The key clinical trial (NCT00922636) was a Phase 2/3 study that provided significant quantitative data.[6][7]
Experimental Protocol: NCT00922636
-
Study Design: A fixed-dose, randomized, double-blind, placebo-controlled, 8-week study.[8][9]
-
Patient Population: 340 pediatric patients aged 6-17 years with a DSM-IV-TR diagnosis of ADHD.[8][9]
-
Randomization: Patients were randomized into two strata:
-
Primary Efficacy Measure: The primary outcome was the change from baseline to week 8 in the ADHD Rating Scale (ADHD-RS) total score.[8][9]
-
Secondary Efficacy Measures: Included the Clinical Global Impressions-Improvement (CGI-I) and Clinical Global Impressions-Severity (CGI-S) scores.
Quantitative Data from ADHD Trial (NCT00922636)
The following table summarizes the key efficacy results from the pediatric ADHD trial.
| Treatment Group | Mean Change in ADHD-RS Total Score (from baseline) | p-value vs. Placebo | Effect Size (Week 8) | Mean CGI-I Score | p-value vs. Placebo (CGI-I) |
| Placebo (n=78) | -10.35 | - | - | 3.05 | - |
| Edivoxetine 0.1 mg/kg/day (n=76) | Not reported | Not significant | 0.17 | 3.01 | 0.860 |
| Edivoxetine 0.2 mg/kg/day (n=75) | -16.09 | <0.010 | 0.51 | 2.54 | 0.013 |
| Edivoxetine 0.3 mg/kg/day (n=75) | -16.39 | <0.010 | 0.54 | 2.53 | 0.013 |
| OROS MPH (n=36, stimulant-naïve) | -19.46 | 0.015 | 0.69 | Not reported | Not reported |
Data sourced from the published results of the NCT00922636 trial.[8][9]
Clinical Trials in Major Depressive Disorder
Edivoxetine was investigated as an adjunctive therapy for patients with MDD who were partial responders to selective serotonin reuptake inhibitors (SSRIs). However, three separate Phase 3 clinical trials (NCT01173601, NCT01187407, NCT01185340) failed to demonstrate statistically significant efficacy.[10]
Experimental Protocol: MDD Adjunctive Therapy Trials
-
Study Design: 8-week, randomized, double-blind, placebo-controlled trials.[10]
-
Patient Population: Adult patients with MDD who were partial responders to at least 6 weeks of SSRI treatment.[10]
-
Intervention: Patients received either edivoxetine (fixed or flexible doses ranging from 6 mg to 18 mg daily) or a placebo in addition to their ongoing SSRI treatment.[10]
-
Primary Outcome: The primary efficacy measure was the mean change from baseline to week 8 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[10]
Quantitative Data from MDD Trials
The results from the three pivotal trials are summarized below.
| Study | Treatment Group | Mean Change in MADRS Total Score (from baseline) |
| Study 1 (NCT01173601) | Edivoxetine 12 mg + SSRI | -8.5 |
| Edivoxetine 18 mg + SSRI | -8.7 | |
| Placebo + SSRI | -7.8 | |
| Study 2 (NCT01187407) | Edivoxetine 12-18 mg + SSRI | -9.4 |
| Edivoxetine 6 mg + SSRI | -9.6 | |
| Placebo + SSRI | -9.4 | |
| Study 3 (NCT01185340) | Edivoxetine 12-18 mg + SSRI | -8.7 |
| Placebo + SSRI | -8.5 |
Data sourced from the published results of the respective clinical trials.[10]
Pharmacokinetics
Pharmacokinetic studies have shown that edivoxetine is readily absorbed after oral administration.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours |
| Plasma Half-life (t1/2) | ~4-6 hours |
Pharmacokinetic parameters were found to be comparable between children and adults.[5]
Discussion and Future Directions
The clinical development of edivoxetine highlights the complex role of norepinephrine in cognitive and affective disorders. While the lack of efficacy in adjunctive MDD treatment was a significant setback, the positive findings in pediatric ADHD suggest that selective norepinephrine reuptake inhibition can be a viable strategy for improving cognitive symptoms in certain populations.
The data from the ADHD trial, particularly the dose-dependent improvement in ADHD-RS scores, provides a clear rationale for further investigation into the cognitive-enhancing effects of noradrenergic agents. Future research could focus on:
-
Patient Stratification: Identifying specific patient populations with demonstrable noradrenergic deficits who may be more responsive to NRI therapy.
-
Cognitive Domain Specificity: Investigating the effects of edivoxetine on specific cognitive domains beyond the global assessments used in the initial trials.
-
Combination Therapies: Exploring rational combinations of NRIs with agents targeting other neurotransmitter systems to achieve synergistic effects on cognition.
-
Preclinical Models: Utilizing advanced preclinical models to further dissect the molecular and circuit-level mechanisms by which edivoxetine and other NRIs modulate cognitive function.
Conclusion
This compound serves as an important case study in the development of cognitive-enhancing drugs. The comprehensive data gathered from its clinical trials, though not leading to broad clinical use, provides a valuable foundation for researchers and drug development professionals. The detailed understanding of its mechanism of action, the quantitative results from clinical studies, and the insights into the underlying neurobiology of norepinephrine's role in cognition will undoubtedly inform the next generation of research into novel therapeutics for cognitive dysfunction.
References
- 1. Differential Cognitive Actions of Norepinephrine α2 and α1 Receptor Signaling in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noradrenergic Modulation of Cognition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine Drives Persistent Activity in Prefrontal Cortex via Synergistic α1 and α2 Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Randomized Trial of Edivoxetine in Pediatric Patients with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized trial of edivoxetine in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: An Investigative Technical Guide on its Potential Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edivoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), was primarily investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3][4][5] While its clinical development for MDD was discontinued due to a lack of efficacy in phase III trials, the neuropharmacological profile of edivoxetine as an NRI warrants a thorough investigation into its potential, yet currently unexplored, neuroprotective properties.[6] This technical guide provides a comprehensive overview of edivoxetine's primary mechanism of action and delineates a proposed framework for systematically investigating its neuroprotective potential. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring novel applications for this compound.
Core Mechanism of Action of this compound
Edivoxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2] The primary function of NET is the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, which terminates its signaling. By blocking NET, edivoxetine increases the extracellular concentration and duration of action of norepinephrine in the brain.[1] This modulation of noradrenergic signaling is the basis for its intended therapeutic effects in mood and attention disorders.[1][2]
While the clinical trials for MDD did not meet their primary endpoints, the specific pharmacological action of edivoxetine provides a rationale for exploring its potential neuroprotective effects.[7] Norepinephrine itself has been shown to play a complex role in neuronal survival and function, with evidence suggesting it can modulate neuroinflammation, oxidative stress, and the expression of neurotrophic factors.
Proposed Investigation into Neuroprotective Properties
Currently, there is a notable absence of published preclinical and clinical studies specifically investigating the neuroprotective properties of this compound. The following sections outline a proposed multi-pronged approach to systematically evaluate these potential effects.
In Vitro Experimental Protocols
The initial investigation should focus on cell-based assays to determine if edivoxetine can protect neurons from various insults.
Table 1: Proposed In Vitro Neuroprotection Assays for this compound
| Assay | Cell Line | Insult | Edivoxetine Concentration Range | Primary Endpoints | Secondary Endpoints |
| Oxidative Stress Model | SH-SY5Y or Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) or 6-Hydroxydopamine (6-OHDA) | 1 nM - 100 µM | Cell Viability (MTT, LDH assay) | Reactive Oxygen Species (ROS) levels, Mitochondrial Membrane Potential |
| Glutamate Excitotoxicity Model | Primary Hippocampal Neurons | Glutamate or NMDA | 1 nM - 100 µM | Neuronal Viability (NeuN staining), Calcium Influx (Fura-2 AM) | Caspase-3 activation, Dendritic spine density |
| Neuroinflammation Model | BV-2 Microglia or Primary Microglia | Lipopolysaccharide (LPS) | 1 nM - 100 µM | Nitric Oxide (NO) production (Griess assay), Pro-inflammatory cytokine levels (TNF-α, IL-1β) | Microglial activation markers (Iba1), Phagocytic activity |
dot
In Vivo Experimental Protocols
Following promising in vitro results, the investigation should proceed to animal models of neurological disorders to assess the neuroprotective efficacy of edivoxetine in a more complex biological system.
Table 2: Proposed In Vivo Neuroprotection Models for this compound
| Animal Model | Species | Insult/Disease Induction | Edivoxetine Dosage and Administration | Primary Outcome Measures | Secondary Outcome Measures |
| Focal Cerebral Ischemia | Mouse/Rat | Middle Cerebral Artery Occlusion (MCAO) | 1-30 mg/kg, i.p. or oral gavage | Infarct Volume, Neurological Deficit Score | Histopathology (neuronal loss), Inflammatory markers in brain tissue |
| Parkinson's Disease Model | Mouse/Rat | MPTP or 6-OHDA lesioning | 1-30 mg/kg, i.p. or oral gavage | Dopaminergic Neuron Count (TH staining), Behavioral Tests (rotarod, cylinder test) | Striatal Dopamine Levels (HPLC), α-synuclein aggregation |
| Traumatic Brain Injury (TBI) | Mouse/Rat | Controlled Cortical Impact (CCI) | 1-30 mg/kg, i.p. or oral gavage | Lesion Volume, Motor and Cognitive Function (Morris water maze) | Axonal injury markers, Glial activation, Blood-brain barrier integrity |
dot
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Edivoxetine | MedPath [trial.medpath.com]
- 5. Edivoxetine - Wikipedia [en.wikipedia.org]
- 6. Lilly Announces Edivoxetine Did Not Meet Primary Endpoint of Phase III Clinical Studies as Add-On Therapy for Major Depressive Disorder [prnewswire.com]
- 7. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Formulation of Edivoxetine Hydrochloride for Oral Gavage in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide and a detailed protocol for the preparation of Edivoxetine Hydrochloride formulations intended for oral gavage in preclinical animal studies. This compound is a potent and selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD)[1][2][3][4]. Proper formulation is critical for ensuring accurate and consistent dosing, which is fundamental to the reliability of nonclinical safety and efficacy studies[5]. Given the compound's limited aqueous solubility, this protocol focuses on the preparation of a scalable and homogenous suspension suitable for administration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for formulation development. The data presented below has been compiled from publicly available resources.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol hydrochloride | [6][7][8] |
| Synonyms | LY2216684 HCl | [7] |
| Molecular Formula | C18H27ClFNO4 | [6][7][9] |
| Molecular Weight | 375.87 g/mol | [7][8] |
| CAS Number | 1194374-05-4 | [7][8][9][10] |
| Appearance | Solid powder | [7] |
| Predicted Water Solubility | 0.247 mg/mL | [8] |
| Storage (Solid) | Dry, dark; 0-4°C (short-term), -20°C (long-term) | [7] |
| Storage (Stock Solution) | Aliquoted; -20°C (≤1 month), -80°C (≤6 months) | [10] |
Mechanism of Action: Norepinephrine Reuptake Inhibition
Edivoxetine selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron[1][11]. By blocking this transporter, edivoxetine increases the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission[1][12]. This mechanism is the basis for its investigation in mood and attention disorders.
Recommended Formulation Protocol for Oral Gavage
Due to the low predicted water solubility of Edivoxetine HCl (0.247 mg/mL), a suspension is generally required for achieving typical dose levels in preclinical studies[8]. Aqueous suspensions using common suspending agents like methylcellulose (MC) or carboxymethyl cellulose (CMC) are standard in nonclinical toxicology[5][13].
Materials & Equipment
-
This compound powder
-
Analytical balance
-
Weigh boats and spatulas
-
Glass beakers and graduated cylinders
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Bath sonicator
-
Purified water (e.g., Milli-Q® or equivalent)
-
Suspending agent: 0.5% (w/v) Methylcellulose (MC) or Carboxymethyl Cellulose (CMC)
-
(Optional) Wetting agent: 0.1% (v/v) Polysorbate 80 (Tween® 80)
Vehicle Preparation: 0.5% Methylcellulose (w/v)
-
Heat approximately one-third of the total required volume of purified water to 60-70°C.
-
Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL).
-
While stirring the hot water vigorously, slowly add the methylcellulose powder to ensure each particle is wetted and dispersed.
-
Once dispersed, remove from heat and add the remaining two-thirds of the volume as cold water (or ice) while continuing to stir.
-
Continue stirring in a cold bath until the solution is clear and viscous. Store refrigerated (2-8°C).
Formulation Workflow
The following diagram outlines the standard workflow for preparing the oral suspension.
Step-by-Step Suspension Preparation Protocol
This protocol is for the preparation of a 10 mL batch at a concentration of 2 mg/mL. Adjust volumes and weights as needed.
-
Calculation:
-
Target Concentration: 2 mg/mL
-
Total Volume: 10 mL
-
Required Edivoxetine HCl: 2 mg/mL * 10 mL = 20 mg
-
-
Weighing: Accurately weigh 20 mg of this compound powder using an analytical balance.
-
Wetting the Compound:
-
Place the weighed powder into a suitable glass vessel (e.g., a small beaker).
-
Add a small volume (e.g., 0.5-1.0 mL) of the 0.5% methylcellulose vehicle.
-
Create a smooth, uniform paste by triturating with a small spatula. This step is crucial to prevent powder clumping.
-
-
Suspension and Dilution:
-
While stirring continuously with a magnetic stirrer, slowly add the remaining 0.5% methylcellulose vehicle to the paste.
-
Continue adding the vehicle incrementally until the final volume of 10 mL is reached.
-
-
Homogenization:
-
Allow the suspension to stir on a magnetic plate for at least 30 minutes.
-
For optimal homogeneity, sonicate the suspension in a bath sonicator for 15-20 minutes.
-
Visually inspect the suspension to ensure it is uniform and free of large agglomerates.
-
-
Storage and Administration:
-
Transfer the final suspension to a labeled, amber-colored vial or a clear vial wrapped in foil to protect it from light.
-
Store at 2-8°C. The stability of the formulation should be determined empirically, but it is recommended to prepare it fresh, at least weekly.
-
Crucially, before drawing each dose, the suspension must be thoroughly re-homogenized via vortexing for at least 30 seconds to ensure accurate dosing.
-
Safety Precautions
-
This compound is harmful if swallowed and may cause serious eye damage[6].
-
It may also cause drowsiness or dizziness and potential organ damage through prolonged exposure[6].
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
All handling of the dry powder should be performed in a ventilated fume hood or a powder containment booth to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Edivoxetine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C18H27ClFNO4 | CID 56841862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. verywellmind.com [verywellmind.com]
- 13. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Edivoxetine Hydrochloride: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine hydrochloride, also known as LY2216684, is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] It primarily acts by targeting and inhibiting the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[1] Developed by Eli Lilly and Company, edivoxetine has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][3] Although clinical trials for MDD did not demonstrate sufficient efficacy for regulatory approval, the compound's well-defined mechanism of action makes it a valuable tool for in vitro research in neuropharmacology.[3][5]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the potency and selectivity of this compound. The described methodologies are essential for researchers studying the pharmacology of monoamine transporters and for professionals in drug development working on novel therapeutics targeting these systems.
Data Presentation
| Parameter | Transporter | Value (nM) | Assay Type (Derived from) |
| Unbound Plasma Drug IC50 (IC50U) | Norepinephrine Transporter (NET) | 0.041 | Modeling of plasma 3,4-dihydroxyphenylglycol (DHPG) concentrations in healthy subjects[6] |
| IC50 based on CSF DHPG | Norepinephrine Transporter (NET) | 0.794 | Modeling of cerebrospinal fluid (CSF) 3,4-dihydroxyphenylglycol (DHPG) concentrations in healthy subjects[6] |
Note: The IC50 values presented are derived from in vivo human data and serve as an indicator of edivoxetine's potent NET inhibition. Direct comparative in vitro IC50 or Ki values from cell-based assays for NET, SERT, and DAT are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of edivoxetine and the experimental approach to its characterization, the following diagrams illustrate the noradrenergic synapse and a typical in vitro uptake inhibition assay workflow.
Caption: Mechanism of Edivoxetine Action at the Noradrenergic Synapse.
Caption: Workflow for an In Vitro Neurotransmitter Uptake Inhibition Assay.
Experimental Protocols
The following are detailed protocols for conducting in vitro cell-based assays to determine the inhibitory activity of this compound on the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).
Protocol 1: Radiometric Neurotransmitter Uptake Inhibition Assay
This protocol describes a classic and robust method to determine the IC50 value of a test compound by measuring the inhibition of radiolabeled neurotransmitter uptake into cells stably expressing the target transporter.
1. Materials and Reagents:
-
Cell Lines: HEK293 or CHO cells stably transfected with and expressing high levels of human NET (hNET), hSERT, or hDAT.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 10 mM glucose and 0.2 mM ascorbic acid.
-
Radiolabeled Substrates: [³H]Norepinephrine, [³H]Serotonin (5-HT), or [³H]Dopamine (DA) with high specific activity.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Reference Inhibitors: Desipramine for hNET, Fluoxetine for hSERT, and GBR12909 for hDAT.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) or 0.1 M NaOH.
-
Scintillation Cocktail.
-
Multi-well plates: 96-well, white, clear-bottom, cell culture-treated plates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
2. Experimental Procedure:
-
Cell Plating:
-
Culture the transporter-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into 96-well plates at a density of 4-8 x 10⁴ cells per well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO at the same final concentration as in the compound dilutions).
-
Prepare the radiolabeled substrate solution in assay buffer. The final concentration should be at or below the Km for the respective transporter (typically 10-50 nM for [³H]NE, 5-20 nM for [³H]5-HT, and 20-100 nM for [³H]DA).
-
-
Uptake Inhibition Assay:
-
Aspirate the culture medium from the cell plates and wash each well twice with 200 µL of pre-warmed assay buffer.
-
Add 100 µL of the diluted this compound or reference inhibitor to the appropriate wells.
-
Pre-incubate the plates for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding 100 µL of the radiolabeled substrate solution to each well.
-
Incubate for a predetermined time (typically 5-15 minutes) at 37°C. This time should be within the linear range of uptake for each cell line.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the wells three times with 200 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
3. Data Analysis:
-
Determine the non-specific uptake by measuring the CPM in the presence of a high concentration of a known inhibitor (e.g., 10 µM desipramine for hNET).
-
Subtract the non-specific uptake from all other measurements to obtain the specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay
This protocol offers a higher-throughput alternative to radiometric assays, using a fluorescent substrate that mimics the natural neurotransmitter.
1. Materials and Reagents:
-
Cell Lines, Culture Medium, and Assay Buffer: As described in Protocol 1.
-
Fluorescent Substrate: A commercially available fluorescent substrate for monoamine transporters (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).
-
Test Compound and Reference Inhibitors: As described in Protocol 1.
-
Multi-well plates: 96- or 384-well, black, clear-bottom plates.
-
Fluorescence plate reader with appropriate excitation and emission filters.
2. Experimental Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1, plating cells in black, clear-bottom plates.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer.
-
Prepare the fluorescent substrate working solution according to the manufacturer's instructions.
-
-
Uptake Inhibition Assay:
-
Aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Add 50 µL of the diluted this compound or reference inhibitor to the wells.
-
Pre-incubate for 10-20 minutes at 37°C.
-
Add 50 µL of the fluorescent substrate working solution to initiate the uptake.
-
-
Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes, or as a single endpoint reading after a defined incubation time.
-
3. Data Analysis:
-
Determine the background fluorescence from wells without cells or with cells in the presence of a saturating concentration of a known inhibitor.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the data and determine the IC50 value as described in Protocol 1.
Conclusion
The in vitro cell-based assays detailed in these application notes provide a robust framework for the pharmacological characterization of this compound and other monoamine transporter inhibitors. By accurately determining the potency and selectivity of such compounds, researchers can gain valuable insights into their therapeutic potential and off-target effects. While direct comparative in vitro data for edivoxetine is limited in publicly accessible literature, the provided protocols enable researchers to generate this critical information, contributing to a more comprehensive understanding of its pharmacological profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edivoxetine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A study of the effects of LY2216684, a selective norepinephrine reuptake inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Edivoxetine Hydrochloride Using a Stability-Indicating Reverse-Phase HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a representative reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Edivoxetine Hydrochloride in bulk drug and pharmaceutical dosage forms. While specific validated methods for Edivoxetine were not publicly available, this protocol has been developed based on established and validated HPLC methods for structurally related compounds, such as Fluoxetine and Atomoxetine. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis. The method utilizes a C18 column with UV detection, providing a robust framework that should be validated by the end-user to ensure it meets the specific requirements of their application.
Introduction
Edivoxetine is a selective norepinephrine reuptake inhibitor that has been investigated for various neurological and psychiatric disorders. Accurate and reliable quantification of this compound is crucial for quality control during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and specificity.[1][2][3] This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method for this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid buffer (pH 3.5) in a 60:40 (v/v) ratio[4] |
| Flow Rate | 1.0 mL/min[1][5] |
| Injection Volume | 20 µL[6][7] |
| Column Temperature | Ambient (or controlled at 30°C)[5] |
| Detection Wavelength | 226 nm[8] |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
-
Chemicals: HPLC grade Acetonitrile, HPLC grade water, Orthophosphoric acid.
-
Mobile Phase Preparation: Prepare a 0.1% Orthophosphoric acid solution in water and adjust the pH to 3.5. Filter the buffer and Acetonitrile through a 0.45 µm membrane filter and degas for 30 minutes before use. Mix the filtered buffer and Acetonitrile in a 40:60 v/v ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-50 µg/mL).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[6]
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
-
Method Validation (Representative Data)
The developed method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[1] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
Table 2: Example System Suitability Parameters
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 150234 |
| 10 | 301567 |
| 20 | 602458 |
| 30 | 903567 |
| 40 | 1204578 |
| 50 | 1505689 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[4]
Table 4: Example Accuracy/Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.75% |
| 100% | 20 | 20.1 | 100.50% |
| 120% | 24 | 24.2 | 100.83% |
| Mean Recovery | 100.03% |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[9]
Table 5: Example Precision Data
| Precision Level | Concentration (µg/mL) | Peak Area %RSD (n=6) |
| Repeatability (Intra-day) | 20 | 0.65% |
| Intermediate Precision (Inter-day) | 20 | 1.10% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the signal-to-noise ratio.
Table 6: Example LOD and LOQ
| Parameter | Signal-to-Noise Ratio | Example Value (µg/mL) |
| LOD | 3:1 | 0.05 |
| LOQ | 10:1 | 0.15 |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for HPLC quantification of Edivoxetine HCl.
Conclusion
The representative RP-HPLC method described in this application note provides a robust framework for the quantification of this compound. The method is based on established principles for similar pharmaceutical compounds and demonstrates good potential for accuracy, precision, and linearity. It is recommended that users perform a full method validation to ensure its suitability for their specific application and regulatory requirements. This protocol can serve as a valuable starting point for routine quality control testing and stability studies of this compound.
References
- 1. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. wjpmr.com [wjpmr.com]
- 6. wjpmr.com [wjpmr.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of fluoxetine and its metabolite norfluoxetine in human liver microsomes by reversed-phase HPLC in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the LC-MS/MS Analysis of Edivoxetine Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] As a potent inhibitor of the norepinephrine transporter (NET), edivoxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][3] Accurate quantification of edivoxetine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method for the bioanalysis of edivoxetine in plasma due to its high sensitivity, selectivity, and accuracy.[1]
This document provides detailed application notes and protocols for the quantitative analysis of edivoxetine in human plasma using LC-MS/MS. The described methodology utilizes a straightforward protein precipitation extraction procedure followed by UPLC-MS/MS analysis, ensuring a robust and reliable assay.
Signaling Pathway and Mechanism of Action
Edivoxetine selectively binds to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][4] By inhibiting NET, edivoxetine effectively increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhanced noradrenergic signaling is believed to be the primary mechanism underlying its therapeutic effects.
Experimental Protocols
This section details the materials and procedures for the LC-MS/MS analysis of edivoxetine in plasma.
Materials and Reagents
-
This compound reference standard
-
Deuterated Edivoxetine (Edivoxetine-d5) or a suitable analog as an internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Stock and Working Solutions
-
Edivoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Edivoxetine-d5) in methanol.
-
Working Solutions: Prepare serial dilutions of the edivoxetine and internal standard stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting edivoxetine from plasma samples.
-
Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (excluding blank samples).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 4.5 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Edivoxetine | To be determined empirically | To be determined empirically | To be optimized | To be optimized |
| Internal Standard | To be determined empirically | To be determined empirically | To be optimized | To be optimized |
Note: The specific m/z transitions, cone voltage, and collision energy for edivoxetine and its internal standard must be optimized by infusing the pure compounds into the mass spectrometer. Based on the molar mass of Edivoxetine (339.407 g/mol ), the precursor ion [M+H]+ would be approximately 340.4 m/z.[2]
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Table 5: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | IS-normalized matrix factor CV ≤ 15% |
| Stability | The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term). | Mean concentration within ±15% of the nominal concentration |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 6: Example of Linearity Data Summary
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Edivoxetine | 1 - 1000 | y = 0.005x + 0.002 | 0.998 |
Table 7: Example of Accuracy and Precision Data Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 10.5 |
| Low | 3 | 101.2 | 5.6 | 99.8 | 6.8 |
| Medium | 100 | 97.9 | 4.1 | 98.5 | 5.2 |
| High | 800 | 103.4 | 3.5 | 101.7 | 4.1 |
Table 8: Example of Recovery and Matrix Effect Data Summary
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low | 3 | 88.2 | 6.1 | 95.7 | 7.3 |
| High | 800 | 91.5 | 4.5 | 98.2 | 5.9 |
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantitative analysis of edivoxetine in human plasma. The use of a simple protein precipitation method for sample preparation allows for high-throughput analysis, which is essential in a drug development setting. Proper method validation is critical to ensure the integrity and quality of the data generated for pharmacokinetic and other clinical studies. The provided protocols and parameters serve as a strong foundation for researchers and scientists to develop and implement a validated bioanalytical method for edivoxetine.
References
Edivoxetine Hydrochloride in the Forced Swim Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). By blocking the norepinephrine transporter (NET), edivoxetine increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and stress responses. The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents. This test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
While specific preclinical data on the effects of this compound in the forced swim test are not extensively available in public literature, this document provides a generalized protocol for evaluating selective NRIs like edivoxetine in the FST. The expected outcomes are based on findings from studies with other selective NRIs, such as reboxetine and desipramine.
Mechanism of Action and Expected Outcomes in the Forced Swim Test
This compound selectively inhibits the reuptake of norepinephrine, leading to enhanced noradrenergic neurotransmission. In the context of the FST, this enhanced noradrenergic activity is expected to translate into an increase in active, escape-oriented behaviors. Studies have shown that selective NRIs predominantly increase "climbing" behavior in the FST, as opposed to selective serotonin reuptake inhibitors (SSRIs) which tend to increase "swimming" behavior. Therefore, it is hypothesized that this compound will decrease immobility time and selectively increase climbing time in rodents subjected to the FST.
Generalized Experimental Protocol for this compound in the Rodent Forced Swim Test
This protocol outlines a general procedure for assessing the antidepressant-like effects of this compound in rats or mice using the forced swim test.
1. Animals:
-
Species: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Housing: Animals should be group-housed (3-5 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled daily for 3-4 days prior to testing to minimize stress.
2. Drug Preparation and Administration:
-
Compound: this compound should be dissolved in a suitable vehicle, such as sterile saline or distilled water. The solution should be prepared fresh on the day of the experiment.
-
Dosage: A dose-response study is recommended to determine the optimal effective dose. Based on other NRIs, a starting range of 5-20 mg/kg for intraperitoneal (i.p.) administration could be explored.
-
Administration: The drug or vehicle should be administered via i.p. injection 30-60 minutes before the test session.
3. Forced Swim Test Apparatus:
-
A transparent glass or plastic cylinder (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice, ensuring the animal cannot touch the bottom or escape.
-
A video camera should be positioned to record the sessions for later analysis.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the swim cylinder for a 15-minute pre-swim. This session is for habituation and to induce a baseline level of immobility for the subsequent test. After 15 minutes, the animal is removed, gently dried with a towel, and returned to its home cage. The water in the cylinder should be changed between animals.
-
Test Session (Day 2): 24 hours after the pre-test session, the animals are administered either the vehicle or a specific dose of this compound. Following the appropriate pre-treatment time (e.g., 30-60 minutes), each animal is placed back into the swim cylinder for a 5-minute test session. The entire session is video-recorded.
5. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the video recordings. The 5-minute test session is typically divided into 5-second intervals.
-
The predominant behavior in each interval is scored as one of the following:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
The total number of counts for each behavior is then calculated.
Data Presentation
The quantitative data from the forced swim test should be summarized in a table for clear comparison between treatment groups.
Table 1: Hypothetical Data for this compound in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility (counts) | Swimming (counts) | Climbing (counts) |
| Vehicle | 0 | 45 ± 4 | 10 ± 2 | 5 ± 1 |
| Edivoxetine HCl | 5 | 35 ± 3 | 12 ± 2 | 13 ± 2 |
| Edivoxetine HCl | 10 | 25 ± 3 | 11 ± 1 | 24 ± 3 |
| Edivoxetine HCl | 20 | 22 ± 2 | 10 ± 2 | 28 ± 4 |
Note: This table presents hypothetical data for illustrative purposes. Values are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group.
Visualizations
Signaling Pathway of a Selective Norepinephrine Reuptake Inhibitor
Caption: Signaling pathway of a selective norepinephrine reuptake inhibitor like edivoxetine.
Experimental Workflow for the Forced Swim Test
Application Notes and Protocols: Edivoxetine Hydrochloride in the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Edivoxetine Hydrochloride in the tail suspension test (TST), a widely used preclinical screening method for assessing antidepressant-like activity. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction
This compound is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder. By blocking the norepinephrine transporter (NET), edivoxetine increases the synaptic concentration of norepinephrine, a neurotransmitter implicated in mood regulation. The tail suspension test is a behavioral assay in mice used to evaluate the potential efficacy of antidepressant compounds. The test is based on the principle that when placed in a moderately stressful, inescapable situation, mice will develop an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Mechanism of Action: Norepinephrine Reuptake Inhibition
This compound selectively binds to and inhibits the norepinephrine transporter (NET) on presynaptic neurons. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of norepinephrine to bind to postsynaptic receptors. This enhanced noradrenergic neurotransmission is believed to be a key mechanism underlying the therapeutic effects of NRI antidepressants.
Signaling Pathway of a Norepinephrine Reuptake Inhibitor
Caption: Signaling pathway of a norepinephrine reuptake inhibitor like edivoxetine.
Experimental Protocol: Tail Suspension Test (TST)
This protocol outlines the standard procedure for conducting the tail suspension test in mice to assess the antidepressant-like effects of compounds such as this compound.
Materials:
-
Male adult mice (e.g., C57BL/6 strain), 8-10 weeks old
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Tail suspension apparatus (e.g., a horizontal bar or a commercial system)
-
Adhesive tape (medical grade)
-
Sound-attenuating chamber (optional, but recommended)
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: House the mice in the testing facility for at least one week before the experiment to acclimate them to the new environment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation to Testing Room: On the day of the test, transfer the mice to the testing room in their home cages and allow them to habituate for at least 60 minutes before starting the experiment.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of administration should be consistent across all animals and based on the pharmacokinetic profile of the drug (typically 30-60 minutes before the test).
-
Tail Suspension:
-
Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by the taped tail from the horizontal bar of the apparatus. The mouse should be positioned high enough to prevent it from touching the floor or walls of the enclosure.
-
Visually isolate the mice from each other if multiple animals are tested simultaneously.
-
-
Recording: Immediately after suspension, start recording the behavior of the mouse for a total duration of 6 minutes.
-
Scoring: The primary measure is the total duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement, except for minor respiratory movements. Scoring can be done manually by a trained observer blinded to the treatment groups or automatically using video analysis software.
-
Data Analysis: Compare the mean immobility time between the edivoxetine-treated groups and the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Experimental Workflow
Application Notes and Protocols for Edivoxetine Hydrochloride in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of edivoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), in the elevated plus maze (EPM) model of anxiety. Due to the discontinuation of its clinical development, specific studies of edivoxetine in the EPM are not available in the published literature.[1][2][3] Therefore, this document presents a detailed, generalized protocol and the theoretical framework for such an investigation based on its mechanism of action.
Introduction
This compound is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of major depressive disorder and ADHD.[1][3][4] By blocking the norepinephrine transporter (NET), edivoxetine increases the synaptic concentration of norepinephrine, a neurotransmitter implicated in mood, arousal, and the stress response.[4] The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5] Anxiolytic compounds typically increase the time spent and entries into the open arms of the maze. Given the role of norepinephrine in anxiety, investigating the effects of a selective NRI like edivoxetine in the EPM could provide valuable insights into the noradrenergic modulation of anxiety-like behaviors.
Rationale for Use in the Elevated Plus Maze
The noradrenergic system plays a complex role in anxiety. While heightened noradrenergic activity is often associated with fear and anxiety, norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are used clinically to treat anxiety disorders.[6][7][8][9] This apparent paradox suggests that the net effect of modulating norepinephrine levels on anxiety is dependent on various factors, including the specific brain regions involved and the chronicity of the drug administration. Investigating edivoxetine in the EPM could help elucidate the specific effects of selective norepinephrine reuptake inhibition on anxiety-like behaviors in a preclinical model.
Experimental Protocol
This protocol provides a detailed methodology for assessing the effects of this compound in the elevated plus maze test using a rodent model.
1. Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).
-
Housing: Animals should be group-housed (3-4 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled daily for 3-5 days to reduce stress.
2. Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: The vehicle will depend on the solubility of the compound. Common vehicles include sterile saline (0.9% NaCl) or distilled water with a small amount of a solubilizing agent like Tween 80. The choice of vehicle should be validated to ensure it has no independent effects on behavior in the EPM.
-
Dose Selection: A dose-response study is recommended. Based on preclinical studies of other NRIs, a starting range could be 1, 3, and 10 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection is a common route for preclinical behavioral studies. The injection volume should be 1 ml/kg for rats and 10 ml/kg for mice.
-
Timing: The drug should be administered 30-60 minutes before the EPM test to allow for sufficient absorption and distribution.
3. Elevated Plus Maze Apparatus
-
Construction: The maze should be made of a non-porous material (e.g., PVC or wood painted with a non-reflective paint) and elevated 50 cm above the floor.
-
Dimensions (Rats): Two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide) with 40 cm high walls, extending from a central platform (10 cm x 10 cm).
-
Dimensions (Mice): Two open arms (30 cm long x 5 cm wide) and two closed arms (30 cm long x 5 cm wide) with 15 cm high walls, extending from a central platform (5 cm x 5 cm).
-
Lighting: The maze should be situated in a dimly lit room, with lighting directed towards the open arms to create a mild aversion.
4. Experimental Procedure
-
Transport the animals to the testing room in their home cages and allow them to acclimate for at least 30 minutes before testing.
-
Administer this compound or vehicle according to the predetermined doses and timing.
-
Place the animal gently on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
The session should be recorded by a video camera mounted above the maze for later analysis.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.
-
An observer, blinded to the treatment conditions, should score the videos.
5. Data Collection and Analysis
The following parameters should be measured:
-
Anxiety-Related Measures:
-
Time spent in the open arms (seconds)
-
Number of entries into the open arms
-
Percentage of open arm time ((Time in open arms / 300s) x 100)
-
Percentage of open arm entries ((Entries into open arms / Total arm entries) x 100)
-
-
Locomotor Activity Measures:
-
Number of entries into the closed arms
-
Total number of arm entries (open + closed)
-
Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group.
Data Presentation
As no specific studies of edivoxetine in the EPM are available, the following table is a template illustrating how quantitative data from such a study would be presented.
| Treatment Group | Dose (mg/kg) | n | Time in Open Arms (s) (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 10 | 35.2 ± 4.1 | 28.5 ± 3.2 | 25.1 ± 2.8 |
| Edivoxetine HCl | 1 | 10 | 42.7 ± 5.3 | 33.1 ± 4.0 | 24.8 ± 3.1 |
| Edivoxetine HCl | 3 | 10 | 55.9 ± 6.8 | 40.7 ± 4.5 | 26.2 ± 2.9 |
| Edivoxetine HCl | 10 | 10 | 28.4 ± 3.9 | 22.3 ± 2.9 | 18.7 ± 2.5* |
*Note: Data are hypothetical and for illustrative purposes only. p < 0.05 compared to vehicle.
Visualizations
Signaling Pathway of Edivoxetine
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Edivoxetine | MedPath [trial.medpath.com]
- 3. Edivoxetine - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. repositorio.ufrn.br [repositorio.ufrn.br]
- 6. The noradrenergic paradox: implications in the management of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for Edivoxetine Hydrochloride in Rat Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[1][2] In vivo microdialysis in rats is a powerful technique to study the effects of edivoxetine on extracellular neurotransmitter levels in specific brain regions, providing crucial information on its pharmacokinetic and pharmacodynamic profile.
These application notes provide a detailed overview and experimental protocols for conducting microdialysis studies with this compound in rats, aimed at elucidating its neurochemical effects. While specific preclinical microdialysis data for edivoxetine is not extensively published, this document compiles established methodologies for similar NRIs to serve as a comprehensive guide.
Mechanism of Action: Norepinephrine Transporter Inhibition
Edivoxetine selectively binds to and inhibits the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Figure 1: Mechanism of action of Edivoxetine at the noradrenergic synapse.
Experimental Protocols
I. Animal Preparation and Surgery
A critical step for a successful microdialysis experiment is the proper surgical implantation of the guide cannula.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis guide cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex).
-
Slowly lower the microdialysis guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
II. Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment on a conscious, freely moving rat.
Materials:
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector or microvials
-
This compound dissolved in a suitable vehicle
Procedure:
-
Gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (typically 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at various doses.
-
Continue collecting dialysate samples for several hours post-administration to monitor the time-course of neurotransmitter changes.
-
At the end of the experiment, euthanize the animal and verify the probe placement.
Figure 2: General workflow for a rat microdialysis experiment.
III. Sample Analysis: LC-MS/MS Method
For the simultaneous quantification of edivoxetine and monoamines (norepinephrine, dopamine, and serotonin) in brain dialysates, a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Edivoxetine | To be determined | To be determined |
| Norepinephrine | 170.1 | 107.1 |
| Dopamine | 154.1 | 137.1 |
| Serotonin | 177.1 | 160.1 |
| Note: MRM transitions for edivoxetine need to be empirically determined. |
Expected Quantitative Data
Table 1: Expected Dose-Dependent Effect of Edivoxetine on Extracellular Norepinephrine in Rat Prefrontal Cortex
| Edivoxetine Dose (mg/kg) | Peak Increase in Extracellular NE (% of Baseline) |
| 1 | ~150 - 200% |
| 3 | ~300 - 400% |
| 10 | ~500 - 600% |
Table 2: Expected Effects of Edivoxetine on Extracellular Monoamines in Rat Prefrontal Cortex
| Neurotransmitter | Expected Change in Extracellular Levels | Rationale |
| Norepinephrine | Significant, dose-dependent increase | Primary mechanism of action (NET inhibition). |
| Dopamine | Moderate increase | The prefrontal cortex has a low density of dopamine transporters (DAT), and dopamine can be taken up by NET. Therefore, NET inhibition can lead to an increase in extracellular dopamine in this region. |
| Serotonin | Minimal to no change | Edivoxetine is highly selective for NET over the serotonin transporter (SERT). |
Signaling Pathway
The increased availability of norepinephrine in the synaptic cleft due to edivoxetine administration leads to enhanced activation of postsynaptic adrenergic receptors, which can trigger various downstream signaling cascades involved in mood regulation and cognitive function.
Figure 3: Postsynaptic signaling pathway activated by edivoxetine.
Conclusion
In vivo microdialysis in rats is an invaluable tool for characterizing the neuropharmacological effects of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the impact of edivoxetine on extracellular neurotransmitter levels, providing critical data for understanding its mechanism of action and therapeutic potential. While specific quantitative data for edivoxetine in this model is awaited, the provided information based on analogous compounds offers a strong framework for experimental design and data interpretation.
References
- 1. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of rat brain neurotransmitters and metabolites using liquid chromatography/electrospray tandem mass spectrometry and comparison with liquid chromatography/electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride Receptor Binding Assay: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Edivoxetine Hydrochloride
This compound (formerly LY2216684) is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Its primary mechanism of action is the specific inhibition of the norepinephrine transporter (NET), which leads to an increase in the synaptic concentration of norepinephrine.[1] Developed by Eli Lilly and Company, edivoxetine was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1] Although its development for MDD was discontinued due to not meeting primary endpoints in Phase III clinical trials, its well-defined pharmacological profile makes it a valuable tool for research in neuropharmacology.
These application notes provide a comprehensive overview of the receptor binding profile of this compound and detailed protocols for conducting receptor binding assays, specifically targeting the norepinephrine transporter.
Data Presentation: Receptor Binding Profile
| Target | Ligand/Parameter | Value (nM) | Species | Assay Type/Source |
| Norepinephrine Transporter (NET) | Unbound IC50 (plasma DHPG) | 0.041 | Human | Pharmacodynamic modeling in clinical trials |
| Norepinephrine Transporter (NET) | Unbound IC50 (CSF DHPG) | 0.794 | Human | Pharmacodynamic modeling in clinical trials |
| Serotonin Transporter (SERT) | Ki | >1000 | Human | Inferred from selectivity statements |
| Dopamine Transporter (DAT) | Ki | >1000 | Human | Inferred from selectivity statements |
Note: DHPG (3,4-dihydroxyphenylglycol) is a metabolite of norepinephrine, and its reduction in plasma and cerebrospinal fluid (CSF) is a biomarker for NET inhibition. The IC50 values represent the unbound plasma drug concentration of edivoxetine that produces 50% of the maximal inhibition of DHPG production. While edivoxetine is known to be highly selective for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT), specific Ki values from broad receptor screening panels are not publicly available. The values for SERT and DAT are estimations based on qualitative descriptions of high selectivity.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the biological context of edivoxetine's action, the following diagrams illustrate the norepinephrine transporter signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: Norepinephrine Transporter (NET) Signaling and Inhibition by Edivoxetine.
Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Edivoxetine at the Human Norepinephrine Transporter (hNET)
This protocol is designed to determine the binding affinity (Ki) of this compound for the human norepinephrine transporter using a competitive radioligand binding assay with [3H]nisoxetine.
Materials:
-
Membrane Preparation: Cell membranes prepared from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293-hNET or CHO-hNET cells.
-
Radioligand: [3H]Nisoxetine (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Desipramine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a series of dilutions to cover a concentration range from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the [3H]nisoxetine in assay buffer to a final concentration of ~1 nM.
-
Thaw the hNET membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]nisoxetine solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM desipramine, 50 µL of [3H]nisoxetine solution, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each edivoxetine dilution, 50 µL of [3H]nisoxetine solution, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of desipramine) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the edivoxetine concentration.
-
Determine the IC50 value (the concentration of edivoxetine that inhibits 50% of the specific binding of [3H]nisoxetine) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Disclaimer: This protocol is intended for research purposes only. Appropriate safety precautions should be taken when handling radioactive materials and chemicals. Researchers should optimize assay conditions for their specific experimental setup.
References
Application Notes and Protocols for Edivoxetine Hydrochloride in c-Fos Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct studies investigating the effect of edivoxetine hydrochloride on c-Fos expression have been published to date. The following application notes and protocols are based on the known pharmacology of edivoxetine as a selective norepinephrine reuptake inhibitor (NRI) and extrapolated from studies on other NRIs, such as reboxetine and atomoxetine. This document provides a scientifically grounded framework for designing and conducting such studies.
Introduction
This compound is a potent and selective norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD).[1] By blocking the norepinephrine transporter (NET), edivoxetine increases the synaptic concentration of norepinephrine, a neurotransmitter crucially involved in mood, attention, and stress responses.
The immediate early gene c-Fos is widely used as a marker of neuronal activation in response to various stimuli, including pharmacological agents.[2][3] Mapping c-Fos expression allows for the identification of brain regions and neural circuits modulated by a compound. Studying the effects of edivoxetine on c-Fos expression can provide valuable insights into its neurobiological mechanisms of action, potential therapeutic targets, and on-target engagement in preclinical models.
These application notes provide a comprehensive guide for researchers interested in investigating the impact of this compound on c-Fos expression in the rodent brain.
Hypothesized Signaling Pathway
The administration of edivoxetine is hypothesized to increase synaptic norepinephrine levels, leading to the activation of adrenergic receptors on postsynaptic neurons. This activation, in turn, is expected to trigger intracellular signaling cascades that converge on the nucleus to induce the expression of the immediate early gene c-Fos. The diagram below illustrates this proposed pathway.
Caption: Proposed signaling pathway for edivoxetine-induced c-Fos expression.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data from a preclinical study in rats investigating the dose-response and time-course of edivoxetine-induced c-Fos expression in brain regions implicated in mood and attention.
Table 1: Dose-Dependent Effect of Edivoxetine on c-Fos Positive Cells (Data are hypothetical and for illustrative purposes only)
| Brain Region | Vehicle (Saline) | Edivoxetine (1 mg/kg) | Edivoxetine (3 mg/kg) | Edivoxetine (10 mg/kg) |
| Prefrontal Cortex (PFC) | 15 ± 3 | 45 ± 7 | 120 ± 15** | 250 ± 28*** |
| Locus Coeruleus (LC) | 8 ± 2 | 30 ± 5 | 95 ± 11 | 180 ± 21*** |
| Central Amygdala (CeA) | 12 ± 4 | 35 ± 6* | 80 ± 9 | 150 ± 17*** |
| Hippocampus (CA1) | 10 ± 2 | 25 ± 4 | 60 ± 8* | 110 ± 13** |
*Values are presented as mean number of c-Fos positive cells/mm² ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Time-Course of c-Fos Expression Following Edivoxetine (10 mg/kg) Administration (Data are hypothetical and for illustrative purposes only)
| Brain Region | 30 min | 60 min | 90 min | 120 min | 240 min |
| Prefrontal Cortex (PFC) | 80 ± 10 | 180 ± 22 | 250 ± 28 | 210 ± 25 | 90 ± 11 |
| Locus Coeruleus (LC) | 60 ± 8 | 130 ± 16 | 180 ± 21 | 150 ± 18 | 70 ± 9 |
| Central Amygdala (CeA) | 50 ± 7 | 110 ± 14 | 150 ± 17 | 120 ± 15 | 60 ± 8 |
| Hippocampus (CA1) | 40 ± 5 | 80 ± 10 | 110 ± 13 | 90 ± 11 | 45 ± 6 |
Values are presented as mean number of c-Fos positive cells/mm² ± SEM.
Experimental Protocols
The following protocols are adapted from established methodologies for c-Fos immunohistochemistry and can be tailored for studies involving this compound.
Experimental Workflow
Caption: General experimental workflow for c-Fos expression studies.
Animal Model and Drug Administration
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used. House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimatization before experiments.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline or a small percentage of a solubilizing agent like Tween 80 in saline. Prepare fresh on the day of the experiment.
-
Administration: Administer edivoxetine or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. For dose-response studies, typical doses for NRIs in rodents range from 1 to 30 mg/kg. For time-course studies, select a dose that produces a robust effect based on dose-response data.
Tissue Processing
-
Perfusion: At the desired time point after drug administration (typically 90-120 minutes for peak c-Fos expression), deeply anesthetize the animals (e.g., with sodium pentobarbital). Perform transcardial perfusion first with ice-cold saline to clear the blood, followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for fixation.
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours).
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat or vibratome. Collect sections in a cryoprotectant solution and store at -20°C until use.
c-Fos Immunohistochemistry Protocol
This protocol is adapted for free-floating sections.
Day 1: Antibody Incubation
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking: Incubate sections for 1 hour at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) to reduce non-specific binding.
-
Primary Antibody: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution. The optimal dilution should be determined empirically but is often in the range of 1:1000 to 1:5000. Incubate for 24-48 hours at 4°C with gentle agitation.
Day 2: Visualization
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody: Incubate sections for 2 hours at room temperature with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
ABC Complex: Incubate sections in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature according to the manufacturer's instructions.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Chromogen Reaction: Visualize the c-Fos positive cells by incubating the sections in a solution containing a chromogen such as 3,3'-diaminobenzidine (DAB) and hydrogen peroxide. Monitor the reaction under a microscope and stop it by washing with PBS once the desired staining intensity is reached.
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of alcohol grades, clear with xylene, and coverslip with a permanent mounting medium.
Image Acquisition and Quantification
-
Microscopy: Acquire images of the brain regions of interest using a bright-field microscope equipped with a digital camera.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to count the number of c-Fos positive nuclei in defined areas of each brain region. Ensure that the counting is performed by an observer blind to the experimental conditions. Normalize the counts to the area of the region of interest to obtain cell density (cells/mm²).
Statistical Analysis
Analyze the data using appropriate statistical tests. For dose-response studies, a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate. For time-course studies, a two-way ANOVA may be used. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
While direct experimental data on the effects of this compound on c-Fos expression are currently unavailable, the provided framework offers a robust starting point for such investigations. By leveraging the known pharmacology of NRIs and established c-Fos immunohistochemistry protocols, researchers can effectively map the neural circuits modulated by edivoxetine, thereby gaining a deeper understanding of its mechanism of action and potential therapeutic applications.
References
Edivoxetine Hydrochloride: Application Notes and Protocols for Investigating ADHD Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of edivoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), for studying the pathophysiology of Attention-Deficit/Hyperactivity Disorder (ADHD). This document includes key pharmacological data, detailed experimental protocols for both preclinical and clinical research settings, and visualizations of relevant pathways and workflows.
Introduction
This compound (formerly LY2216684) is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2] The noradrenergic system is known to play a crucial role in executive functions that are often impaired in individuals with ADHD, such as attention, planning, and impulse control. By blocking the reuptake of norepinephrine in the synaptic cleft, edivoxetine increases the extracellular concentration of this neurotransmitter, thereby enhancing noradrenergic signaling. This mechanism of action makes edivoxetine a valuable tool for investigating the role of norepinephrine in the neurobiology of ADHD. Although its development for major depressive disorder was discontinued, its utility in ADHD research continues to be explored.[3]
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro Pharmacology of Edivoxetine
| Parameter | Value | Species | Source |
| IC₅₀ (Unbound Plasma Drug) based on Plasma DHPG | 0.041 nM | Human | [4] |
| IC₅₀ (Unbound Plasma Drug) based on CSF DHPG | 0.794 nM | Human | [4] |
DHPG (3,4-dihydroxyphenylglycol) is a metabolite of norepinephrine, and its reduction is a biomarker for NET inhibition.[4][5]
Table 2: Pharmacokinetic Properties of Edivoxetine in Humans
| Parameter | Value | Population | Source |
| Time to Maximum Plasma Concentration (tₘₐₓ) | ~2 hours | Pediatric & Adult | [1][2][5] |
| Plasma Half-life (t₁/₂) | ~6-9 hours | Pediatric & Adult | [1][5] |
Table 3: Pharmacodynamic Effects of Edivoxetine in Humans
| Biomarker | Effect | Dose | Population | Source |
| Plasma DHPG | ~28% reduction from baseline | Not Specified | Adolescents | [1] |
| CSF DHPG | 51% reduction from baseline at 8h post-dose | 9 mg | Adult Males | [5] |
| Steady-state Plasma DHPG | 38% reduction from baseline | 9 mg | Adult Males | [5] |
Table 4: Clinical Efficacy of Edivoxetine in Pediatric ADHD (8-Week Study)
| Treatment Group | Mean Change from Baseline in ADHD-RS Total Score | p-value vs. Placebo | Effect Size | Source |
| Placebo | -10.35 | - | - | [6] |
| Edivoxetine 0.2 mg/kg/day | -16.09 | <0.010 | 0.51 | [6] |
| Edivoxetine 0.3 mg/kg/day | -16.39 | <0.010 | 0.54 | [6] |
| OROS Methylphenidate (control) | -19.46 | 0.015 | 0.69 | [6] |
ADHD-RS (ADHD Rating Scale) is a standardized instrument for assessing the severity of ADHD symptoms.
Signaling Pathway and Experimental Workflows
To visualize the mechanism and experimental application of edivoxetine, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical in vivo microdialysis.
Caption: Clinical trial workflow (based on NCT00922636).
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of edivoxetine in ADHD research.
Protocol 1: Assessment of Locomotor Activity in an ADHD Animal Model
This protocol describes a method to assess the effect of edivoxetine on the hyperactive phenotype often observed in animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR).
1. Animals:
-
Spontaneously Hypertensive Rats (SHR) (e.g., SHR/NCrl), a well-validated model of ADHD.[7]
-
An appropriate control strain, such as the Wistar-Kyoto (WKY) rat (e.g., WKY/NHsd).[7]
-
Animals should be adolescent or young adult males, housed under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically track animal movement.
-
The arenas should be placed in a sound-attenuated room with controlled lighting.
3. Procedure:
-
Habituation: For 2-3 days prior to testing, handle each animal for 5-10 minutes. On the day before the experiment, place each animal in the open-field arena for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Prepare a range of doses for administration.
-
Testing Day:
-
Transport animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately after injection, place the animal in the center of the open-field arena.
-
Record locomotor activity for a period of 60-120 minutes. Data is typically binned into 5 or 10-minute intervals.
-
-
Data Analysis:
-
The primary outcome measure is total distance traveled (horizontal activity). Secondary measures can include vertical activity (rearing) and time spent in the center of the arena (as a measure of anxiety-like behavior).
-
Analyze the data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare specific groups.
-
Protocol 2: In Vivo Microdialysis to Measure Extracellular Norepinephrine
This protocol outlines a procedure to directly measure the effect of edivoxetine on norepinephrine levels in the prefrontal cortex, a brain region critically implicated in ADHD.
1. Animals and Surgery:
-
Use SHR and WKY rats as described in Protocol 1.
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Secure the cannula with dental cement and allow the animals to recover for at least 7 days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane at the tip) into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour (3 samples).
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples every 20 minutes for 2-3 hours post-administration.
-
Store samples at -80°C until analysis.
3. Neurochemical Analysis:
-
Quantify the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The results are typically expressed as a percentage change from the average baseline norepinephrine concentration.
4. Data Analysis:
-
Use a repeated-measures ANOVA to analyze the time course of norepinephrine changes, with treatment as a between-subjects factor and time as a within-subjects factor.
Protocol 3: Clinical Trial Methodology for Efficacy and Safety Assessment (based on NCT00922636)
This section provides a summary of the methodology used in a key clinical trial of edivoxetine in pediatric ADHD.[6]
1. Study Design:
-
An 8-week, randomized, double-blind, placebo-controlled, fixed-dose study.
2. Participants:
-
Children and adolescents (ages 6-17) with a primary diagnosis of ADHD.
-
Participants were stratified based on whether they had prior experience with stimulant medication.
3. Treatment Arms:
-
Placebo
-
Edivoxetine 0.1 mg/kg/day
-
Edivoxetine 0.2 mg/kg/day
-
Edivoxetine 0.3 mg/kg/day
-
Osmotic-release oral system methylphenidate (OROS MPH) was included as an active control for the stimulant-naïve group.
4. Efficacy Measures:
-
Primary: The change from baseline to week 8 in the total score of the ADHD Rating Scale IV, Parent Version: Investigator-Scored (ADHD-RS-IV-Parent:Inv).
-
Secondary: Clinical Global Impressions-Improvement (CGI-I) score.
5. Safety and Tolerability Assessments:
-
Monitoring of treatment-emergent adverse events.
-
Measurement of vital signs (blood pressure, pulse).
-
Monitoring of weight.
-
Electrocardiograms (ECGs).
-
Laboratory tests.
6. Statistical Analysis:
-
A mixed-model repeated measures (MMRM) analysis was used for the primary efficacy endpoint.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the noradrenergic system in the pathophysiology of ADHD. Its selectivity for the norepinephrine transporter allows for targeted investigation of this system's contribution to the cognitive and behavioral deficits characteristic of the disorder. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical and clinical studies to further explore the therapeutic potential of norepinephrine reuptake inhibition in ADHD.
References
- 1. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edivoxetine - Wikipedia [en.wikipedia.org]
- 4. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3,4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial of edivoxetine in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Edivoxetine Hydrochloride Solubility: Technical Support Center
This technical support center provides guidance and answers frequently asked questions regarding the solubility of edivoxetine hydrochloride in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and PBS?
A1: this compound exhibits significantly different solubility profiles in DMSO and PBS. It is highly soluble in DMSO and has a much lower predicted solubility in aqueous solutions like PBS. For a detailed comparison, please refer to the data table below.
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: While this compound is generally very soluble in DMSO, issues can arise. Ensure your DMSO is of high purity and anhydrous, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the compound.[1] If you still encounter problems, gentle warming and ultrasonic agitation can aid in dissolution.
Q3: Can I prepare a concentrated stock solution of this compound in PBS?
A3: Based on its predicted low aqueous solubility, preparing a highly concentrated stock solution in PBS is not recommended as the compound may not fully dissolve. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous buffer.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting a DMSO stock solution in PBS. | The final concentration in the aqueous buffer exceeds the solubility limit of this compound. | - Increase the volume of the aqueous buffer to lower the final concentration.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing to improve mixing. |
| Inconsistent results in bioassays. | The compound may not be fully dissolved in the assay medium. | - Visually inspect your final solution for any particulate matter.- Consider performing a solubility test in your specific assay medium before conducting the full experiment. |
| Cloudiness or precipitation observed in the stock solution over time. | The stock solution may be unstable or might have become supersaturated. | - Prepare fresh stock solutions more frequently.- Ensure the storage conditions are optimal (e.g., tightly sealed vials, protection from light). |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 125 mg/mL | 332.57 mM | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Water (Predicted) | 0.247 mg/mL | ~0.66 mM | This is a predicted value and should be considered an estimate for solubility in aqueous buffers like PBS.[1] |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method to determine the kinetic solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microtiter plates (96-well, clear bottom)
-
UV-Vis Spectrophotometer or Nephelometer
-
Pipettes and tips
-
Incubator
-
Filtration apparatus (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Buffer: Add PBS to each well to achieve the desired final concentrations of this compound.
-
Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well to detect undissolved particles.
-
UV Spectroscopy: If a spectrophotometer is used, the solution may need to be filtered to remove any precipitate before measuring the absorbance at the compound's λmax.
-
-
Data Analysis: Calculate the solubility based on the highest concentration that does not show significant precipitation or light scattering.
Experimental Workflow Visualization
Caption: Workflow for determining the kinetic solubility of Edivoxetine HCl.
References
Edivoxetine Hydrochloride solution stability for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the experimental use of edivoxetine hydrochloride. The following guides and FAQs address common issues encountered during solution preparation and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2] It specifically targets and blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This inhibition leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic signaling.[3] It has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and integrity of the compound.
-
Solid Powder: this compound as a solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[5]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0 - 4°C is suitable. For longer-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Always ensure the vials are tightly sealed to prevent moisture absorption.[1]
Q3: What solvents can be used to prepare this compound solutions?
This compound has varying solubility in different solvents.
-
DMSO: It is soluble in DMSO.
-
Water: Its solubility in water is predicted to be low.
Data Presentation: Solubility and Storage Summary
| Parameter | Details | Source(s) |
| Chemical Formula | C₁₈H₂₇ClFNO₄ | [5] |
| Molecular Weight | 375.87 g/mol | [5] |
| CAS Number | 1194374-05-4 | [5] |
| Solubility in DMSO | Information not available in search results. | |
| Predicted Water Solubility | Information not available in search results. | |
| Storage of Solid | Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C. Keep dry and dark. | [5] |
| Stock Solution Storage | Short-term (days-weeks): 0-4°C; Up to 1 month: -20°C; Up to 6 months: -80°C. Aliquot to avoid freeze-thaw cycles. | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: For a 10 mM stock solution, you will need 3.7587 mg of this compound per 1 mL of DMSO (Molecular Weight = 375.87 g/mol ).
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for In Vitro Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment to ensure stability and minimize the risk of degradation.
-
Preparation of a Formulation for Oral Administration in Rodents
For in vivo studies in rodents, edivoxetine can be administered orally. A common vehicle for oral gavage is a solution or suspension that is well-tolerated by the animals.
-
Materials: this compound powder, sterile water, and a sweetening agent (e.g., sucrose or sucralose) to improve palatability. A suspending agent (e.g., methylcellulose) may be needed if the compound does not fully dissolve.
-
Example Formulation (adjust concentration as needed):
-
Prepare a 10% sucrose solution in sterile water.[8]
-
Calculate the required amount of this compound for the desired dosage and number of animals.
-
Dissolve the this compound in the 10% sucrose solution. If solubility is an issue, a suspension can be prepared using 0.5% methylcellulose in water.
-
Ensure the formulation is homogenous before each administration.
-
It is recommended to prepare the formulation fresh daily.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer (e.g., PBS) | - Common Ion Effect: The presence of chloride ions in the buffer can reduce the solubility of the hydrochloride salt.[6][7] - Low Aqueous Solubility: The inherent solubility of the compound in aqueous solutions may be low. | - Test solubility in a buffer without chloride ions. - Prepare a more concentrated stock solution in DMSO and dilute it further in the aqueous buffer just before use. - Consider using a co-solvent system, but be mindful of its compatibility with your experimental setup. |
| Precipitation in cell culture medium | - Interaction with Media Components: Components of the cell culture medium (e.g., salts, proteins) can interact with the compound, leading to precipitation.[9][10] - High Final DMSO Concentration: A high percentage of DMSO can cause the compound to precipitate when diluted in an aqueous medium. | - Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). - Add the drug solution to the medium while gently vortexing to ensure rapid and even distribution. - Prepare the final working solution immediately before adding it to the cells. |
| Inconsistent experimental results | - Degradation of the compound: The stability of this compound in your specific experimental solution may be limited. - Inaccurate pipetting of stock solutions. - Repeated freeze-thaw cycles of stock solutions. | - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the concentration of your stock solution periodically using a validated analytical method if possible. |
Visualizations
Norepinephrine Transporter (NET) Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using edivoxetine in cell culture.
Logical Troubleshooting Flow for Solution Precipitation
Caption: Troubleshooting guide for edivoxetine solution precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medkoo.com [medkoo.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. cellculturedish.com [cellculturedish.com]
Technical Support Center: Edivoxetine Hydrochloride in Animal Models
Disclaimer: Publicly available, detailed reports on the side effects of Edivoxetine Hydrochloride specifically from preclinical animal studies are limited. The following information is largely extrapolated from human clinical trial data to guide researchers on potential effects to monitor in animal models. All experimental procedures should be preceded by a thorough literature review and appropriate ethical approvals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (formerly known as LY2216684) is a selective norepinephrine reuptake inhibitor (NRI). Its primary mechanism involves binding to the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This mechanism was investigated for its potential therapeutic effects in major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).
Q2: Based on human data, what are the common side effects that researchers should be vigilant about in animal models?
Based on human clinical trials, the most frequently reported side effects include:
-
Cardiovascular: Increased heart rate (tachycardia) and elevated blood pressure (hypertension).
-
Gastrointestinal: Nausea, dry mouth, and constipation.
-
Neurological/Behavioral: Headache and insomnia.
Researchers conducting studies in animal models should consider implementing monitoring for these potential effects.
Q3: What specific cardiovascular parameters should be monitored in animal studies?
Given the known effects in humans, it is crucial to monitor cardiovascular function in animal models. Key parameters include:
-
Heart Rate: Continuous or frequent measurement is recommended.
-
Blood Pressure: Both systolic and diastolic pressures should be monitored.
-
Electrocardiogram (ECG): To assess for any changes in cardiac rhythm or intervals.
Q4: How might gastrointestinal side effects manifest in common animal models?
Observing gastrointestinal issues in animal models requires careful monitoring of:
-
Rats/Mice: Changes in fecal output (pellet count, consistency), signs of abdominal discomfort (writhing, stretching), and alterations in food and water consumption.
-
Dogs/Non-human primates: Vomiting, changes in stool consistency, and reduced appetite.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Changes (Tachycardia, Hypertension)
-
Possible Cause: Direct pharmacological effect of Edivoxetine due to increased norepinephrine levels, leading to stimulation of adrenergic receptors in the cardiovascular system.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check dose calculations and administration records to rule out an overdose.
-
Continuous Monitoring: Implement continuous telemetry for heart rate and blood pressure to understand the time course of the effect in relation to drug administration.
-
Dose-Response Assessment: If ethically permissible, conduct a dose-response study to identify a potential no-observed-adverse-effect level (NOAEL) for cardiovascular parameters.
-
Consider Animal Model: Be aware that certain species or strains may be more sensitive to noradrenergic agents.
-
Issue 2: Signs of Gastrointestinal Distress
-
Possible Cause: Noradrenergic effects on the gastrointestinal tract, which can alter motility and secretions.
-
Troubleshooting Steps:
-
Dietary Adjustments: Ensure consistent and palatable diet. Monitor food and water intake closely.
-
Stool Monitoring: Systematically record and score fecal output and consistency.
-
Hydration Status: Monitor for signs of dehydration, especially if constipation or reduced water intake is observed.
-
Rule out Other Causes: Ensure that the observed effects are not due to other experimental variables or underlying health issues in the animals.
-
Quantitative Data Summary
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) from a pooled analysis of human clinical trials where Edivoxetine was used as an adjunctive treatment to SSRIs. This data can help researchers anticipate the potential frequency of certain side effects.
| Adverse Event | Adjunctive Edivoxetine Group (%) | Adjunctive Placebo Group (%) |
| Hyperhidrosis (excessive sweating) | ≥5% | <5% |
| Nausea | ≥5% | <5% |
| Tachycardia (increased heart rate) | ≥5% | <5% |
Data derived from human clinical trials and presented here as a potential reference for animal research.
Experimental Protocols
Protocol 1: Cardiovascular Safety Assessment in a Conscious Canine Model
-
Animal Model: Beagle dogs, a common non-rodent species for cardiovascular safety pharmacology.
-
Instrumentation: Surgical implantation of telemetry transmitters for continuous measurement of ECG, heart rate, and blood pressure. Allow for a sufficient recovery period post-surgery.
-
Acclimatization: Acclimate animals to the study environment and procedures to minimize stress-related cardiovascular changes.
-
Dosing: Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage).
-
Data Collection:
-
Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Continuously record data for at least 24 hours post-dosing.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.
-
-
Data Analysis: Analyze changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., QT, PR, QRS) and compare between treatment and control groups.
Protocol 2: Neurobehavioral Assessment in a Rodent Model
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Behavioral Tests:
-
Locomotor Activity: Use open-field arenas equipped with automated photobeam tracking to assess spontaneous activity, which can indicate hyperactivity or sedation.
-
Sleep/Wake Cycle: Utilize systems that monitor activity patterns over a 24-hour period to assess potential disruptions in circadian rhythm, indicative of insomnia.
-
-
Procedure:
-
Acclimate animals to the testing apparatus.
-
Administer this compound or vehicle.
-
Conduct behavioral testing at time points corresponding to the peak plasma concentration (Tmax) of the drug.
-
-
Data Analysis: Compare parameters such as distance traveled, time spent in different zones of the open field, and activity patterns during light/dark cycles between treated and control animals.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cardiovascular safety assessment.
Optimizing Edivoxetine Hydrochloride Dosage for Behavioral Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edivoxetine Hydrochloride. The focus is on optimizing dosage for behavioral effects in preclinical experimental settings.
Disclaimer: Publicly available preclinical data on the specific effects of edivoxetine in common rodent behavioral models of depression, such as the Forced Swim Test and Tail Suspension Test, are limited. The quantitative data and troubleshooting advice provided below are based on established principles of pharmacology, the known mechanism of action of selective norepinephrine reuptake inhibitors (NRIs), and data from studies on other selective NRIs like desipramine and reboxetine. Researchers should use this information as a guide and conduct thorough dose-response studies for edivoxetine in their specific experimental paradigms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). It binds to the norepinephrine transporter (NET) on presynaptic neurons, blocking the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[1]
Q2: What are the expected behavioral effects of edivoxetine in preclinical models of depression?
A2: As a selective NRI, edivoxetine is expected to exhibit antidepressant-like effects in rodent models. In paradigms like the Forced Swim Test (FST) and Tail Suspension Test (TST), this would manifest as a reduction in immobility time, reflecting an increase in escape-directed behavior.
Q3: What is a typical starting dose range for a selective NRI like edivoxetine in rodent studies?
A3: Based on preclinical studies with other selective NRIs such as desipramine and reboxetine, a starting dose range of 5-20 mg/kg (administered intraperitoneally) is often explored in mice for acute studies. However, it is crucial to perform a dose-response study to determine the optimal dose for edivoxetine in your specific animal model and behavioral assay.
Q4: How can I be sure that the observed behavioral effects are due to antidepressant-like activity and not just general motor stimulation?
A4: It is essential to conduct control experiments to assess locomotor activity. An open field test can be used to evaluate the effects of edivoxetine on general motor function. An ideal antidepressant-like effect in the FST or TST would be a decrease in immobility without a significant increase in overall locomotor activity.
Q5: What is the recommended route of administration and timing for preclinical behavioral studies?
A5: Intraperitoneal (i.p.) injection is a common route of administration in rodent behavioral pharmacology. The timing of administration before behavioral testing is critical and depends on the pharmacokinetic profile of the drug. For many NRIs, administration 30-60 minutes prior to the test is standard for acute studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant decrease in immobility in FST/TST | Suboptimal Dose: The dose of edivoxetine may be too low to elicit a significant effect. | Conduct a full dose-response study with a wider range of doses (e.g., 1, 5, 10, 20, 40 mg/kg). |
| Insufficient Drug Exposure: The time between drug administration and testing may not be optimal for reaching peak brain concentrations. | Review available pharmacokinetic data for edivoxetine or similar compounds. Consider adjusting the pre-treatment time. | |
| Strain or Species Differences: The chosen rodent strain may be less sensitive to NRIs. | Consider using a different, well-characterized strain known to be responsive in these assays. | |
| Increased general locomotor activity in the open field test | Dose is too high: The dose may be causing psychostimulant effects rather than specific antidepressant-like effects. | Test lower doses of edivoxetine that do not produce hyperlocomotion. The goal is to find a dose that is active in the FST/TST without causing generalized motor stimulation. |
| High variability in behavioral data | Inconsistent Experimental Procedures: Minor variations in handling, environment, or test parameters can increase variability. | Strictly standardize all experimental protocols, including animal handling, habituation to the testing room, and water temperature in the FST. Ensure all experimenters are well-trained and follow the same procedure. |
| Animal Stress: Excessive stress unrelated to the test can impact behavior. | Minimize environmental stressors. Allow for adequate acclimatization of the animals to the facility and the testing room. | |
| Unexpected sedative effects | Off-target effects or high dose: While less common with selective NRIs, high doses may lead to unforeseen effects. | Re-evaluate the dose-response curve. If sedation is observed at doses expected to be therapeutic, investigate potential off-target activities of the compound. |
Data Presentation
Table 1: Representative Dose-Response Data for a Selective NRI (Desipramine) in the Mouse Tail Suspension Test
| Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease from Vehicle |
| Vehicle (Saline) | 150 ± 10 | 0% |
| 5 | 125 ± 8 | 16.7% |
| 10 | 95 ± 7 | 36.7%* |
| 20 | 70 ± 6 | 53.3% |
| 40 | 65 ± 5 | 56.7% |
*p < 0.05, **p < 0.01 compared to vehicle. Data is hypothetical and for illustrative purposes.
Table 2: Representative Data for a Selective NRI (Reboxetine) in the Rat Forced Swim Test
| Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease from Vehicle |
| Vehicle (Saline) | 180 ± 12 | 0% |
| 10 | 140 ± 10 | 22.2%* |
| 30 | 105 ± 9 | 41.7%** |
*p < 0.05, **p < 0.01 compared to vehicle. Adapted from publicly available studies on reboxetine for illustrative purposes.[2]
Experimental Protocols
Forced Swim Test (FST) - Rodent
Objective: To assess antidepressant-like activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.
Materials:
-
Transparent cylindrical container (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Scoring software or trained observer.
Procedure:
-
Habituation: On day 1 (for rats), place the animal in the cylinder filled with 15 cm of water for a 15-minute pre-swim session. This increases immobility on the test day. For mice, a pre-swim is often omitted.
-
Drug Administration: On day 2, administer this compound or vehicle at the desired dose and route.
-
Test Session: 30-60 minutes after injection, place the animal in the water-filled cylinder for a 5-minute (rats) or 6-minute (mice) test session.
-
Recording: Record the entire session from the side.
-
Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. For mice, the first 2 minutes are often discarded, and the last 4 minutes are scored.
Tail Suspension Test (TST) - Mouse
Objective: To assess antidepressant-like activity by measuring the immobility of a mouse when suspended by its tail.
Materials:
-
A horizontal bar or ledge elevated from the floor.
-
Adhesive tape.
-
Video recording equipment.
-
Scoring software or trained observer.
Procedure:
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Suspension: 30-60 minutes after injection, suspend each mouse individually by its tail from the elevated bar using adhesive tape. The tape should be attached approximately 1 cm from the tip of the tail. The mouse's body should hang freely without being able to touch any surfaces.
-
Recording: Record the 6-minute test session.
-
Scoring: A trained observer, blind to the treatment groups, should score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for behavioral testing.
References
Technical Support Center: Edivoxetine Hydrochloride Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the blood-brain barrier (BBB) penetration of edivoxetine hydrochloride.
I. Troubleshooting Guides
Researchers investigating the BBB penetration of edivoxetine may encounter various challenges. This section provides guidance on common issues, from experimental design to data interpretation.
1.1. Interpreting Edivoxetine's Physicochemical Properties for BBB Penetration Potential
A first step in assessing BBB penetration is to analyze the physicochemical properties of the molecule. This compound is a selective norepinephrine reuptake inhibitor. While specific experimental data on its BBB penetration is limited in publicly available literature, its known properties can inform experimental design.
Table 1: Physicochemical Properties of Edivoxetine
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 339.4 g/mol | Generally favorable (<500 Da) for passive diffusion across the BBB. |
| LogP (predicted) | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is often optimal for BBB penetration. |
| pKa (predicted) | ~8.5 - 9.5 (basic) | As a basic compound, it will be partially ionized at physiological pH (7.4), which can reduce passive diffusion. The brain has a slightly lower pH than blood, which can lead to ion trapping of basic drugs. |
| Polar Surface Area (PSA) | < 90 Ų | Generally considered favorable for BBB penetration. |
Troubleshooting unexpected in vitro permeability results:
-
Issue: Higher than expected permeability in a Caco-2 or MDCK assay.
-
Possible Cause: These cell lines are models for intestinal epithelium and may not fully recapitulate the tightness and transporter expression of the BBB. They may underestimate the impact of specific BBB efflux transporters.
-
Solution: Utilize a more specialized in vitro BBB model, such as co-cultures of brain endothelial cells with astrocytes and pericytes, or models derived from induced pluripotent stem cells (iPSCs).
-
-
Issue: Low and variable permeability results.
-
Possible Cause: Poor monolayer integrity in the in vitro model.
-
Solution: Routinely measure transendothelial electrical resistance (TEER) to ensure monolayer confluence and tightness before and during the experiment. Use paracellular markers like Lucifer yellow or radiolabeled mannitol to assess barrier integrity.
-
1.2. Addressing Discrepancies Between In Vitro and In Vivo Data
A common challenge is the disconnect between in vitro predictions and in vivo BBB penetration data.
Troubleshooting Workflow for In Vitro/In Vivo Discrepancies
Caption: Troubleshooting logic for in vitro vs. in vivo BBB data discrepancies.
1.3. Quantitative Analysis of Edivoxetine BBB Penetration
Table 2: Key Experimental Parameters for Edivoxetine BBB Penetration
| Parameter | Description | Typical Experimental Method | Desired Value for CNS Target |
| Kp | Total Brain : Plasma Ratio | In vivo rodent study with tissue harvesting | > 1 (preliminary indicator) |
| fu,plasma | Fraction unbound in plasma | Equilibrium Dialysis, Ultrafiltration | Varies |
| fu,brain | Fraction unbound in brain | Brain homogenate binding (Equilibrium Dialysis) | Varies |
| Kp,uu | Unbound Brain : Unbound Plasma Ratio | Calculated from Kp, fu,plasma, and fu,brain; or via Microdialysis | ~1 (for passive diffusion), >1 (active influx), <1 (active efflux) |
| Efflux Ratio | (B-A)/(A-B) Permeability | In vitro transwell assay (e.g., MDCK-MDR1) | < 2 (indicates not a P-gp substrate) |
II. Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
2.1. In Situ Brain Perfusion (Rat Model)
This technique allows for the measurement of the brain uptake clearance of edivoxetine.
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow for the in situ brain perfusion experiment.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic.
-
Surgical Procedure: Expose the common carotid artery and its branches. Ligate the external carotid artery branches to isolate cerebral circulation.
-
Cannulation: Insert a cannula into the external carotid artery, pointing towards the common carotid artery.
-
Perfusion: Perfuse a warmed (37°C), oxygenated buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 30-60 seconds).
-
Sample Collection: Decapitate the animal, remove the brain, and sample the relevant brain regions. Collect an aliquot of the perfusion fluid.
-
Analysis: Homogenize the brain tissue and analyze the concentration of edivoxetine in the brain homogenate and perfusate using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the brain uptake clearance (K_in) using the appropriate formulas, correcting for the vascular space marker.
2.2. Cerebral Microdialysis (Rat Model)
This technique measures the unbound concentration of edivoxetine in the brain extracellular fluid (ECF).
Methodology:
-
Probe Implantation: Under anesthesia, implant a microdialysis probe stereotaxically into the target brain region (e.g., prefrontal cortex, striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for 1-2 hours.
-
Dosing: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Blood Sampling: Collect parallel blood samples to determine plasma concentrations.
-
Analysis: Analyze the concentration of edivoxetine in the dialysate and plasma (after determining the unbound fraction) using a sensitive analytical method.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
III. Frequently Asked Questions (FAQs)
Q1: My in vivo study shows very low brain concentrations of edivoxetine, despite its favorable physicochemical properties. What could be the issue?
A1: Several factors could contribute to this finding:
-
Active Efflux: Edivoxetine may be a substrate for one or more efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug out of the brain endothelial cells, limiting its net penetration.
-
High Plasma Protein Binding: If edivoxetine is highly bound to plasma proteins, the free fraction available to cross the BBB will be low.
-
Rapid Metabolism: The drug might be rapidly metabolized in the periphery or even within the brain endothelial cells themselves.
Q2: How can I determine if edivoxetine is a P-glycoprotein (P-gp) substrate?
A2: An in vitro bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells, is the standard method. You would measure the permeability of edivoxetine in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A permeability / A-B permeability) significantly greater than 2 suggests that the compound is a P-gp substrate. The experiment should also be run in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm that the efflux is P-gp mediated.
Signaling Pathway for P-glycoprotein Efflux
Caption: Edivoxetine efflux from the brain by P-glycoprotein.
Q3: What is the significance of the unbound brain-to-plasma ratio (Kp,uu) and why is it preferred over the total brain-to-plasma ratio (Kp)?
A3: The Kp,uu represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma. This is the most relevant measure of BBB penetration for assessing target engagement, as only the unbound drug is free to interact with its pharmacological target (in this case, the norepinephrine transporter). The total brain-to-plasma ratio (Kp) can be misleading because it is heavily influenced by non-specific binding to brain tissue and plasma proteins, which can vary significantly between compounds and does not reflect the pharmacologically active concentration.
Q4: I am having trouble with the reproducibility of my cerebral microdialysis experiments. What are some common pitfalls?
A4: Reproducibility in microdialysis can be challenging. Key factors to control are:
-
Probe Recovery: The recovery of the analyte across the dialysis membrane can vary. It is essential to determine the in vitro recovery of edivoxetine for each probe before implantation.
-
Surgical Placement: Precise and consistent stereotaxic placement of the probe is critical.
-
Flow Rate: The perfusion flow rate must be slow and constant. Any fluctuations can alter probe recovery.
-
Animal Stress: Stress can alter cerebral blood flow and BBB permeability. Ensure animals are adequately habituated to the experimental setup.
Q5: Can edivoxetine's mechanism of action affect its own BBB penetration?
A5: While there is no direct evidence for this, it is a possibility to consider. As a norepinephrine reuptake inhibitor, edivoxetine modulates neurotransmitter levels, which could potentially have downstream effects on cerebral blood flow and, in some cases, BBB transport functions. However, this is likely to be a secondary and less pronounced effect compared to its physicochemical properties and interaction with efflux transporters.
Addressing variability in Edivoxetine Hydrochloride experimental results
Welcome to the technical support center for Edivoxetine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work with this selective norepinephrine reuptake inhibitor (NRI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). Its primary mechanism of action is to bind to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. The hydrochloride salt form is a common formulation for this compound.[2][3]
Q2: Why were the clinical trials for this compound for major depressive disorder (MDD) discontinued?
A2: The clinical development of Edivoxetine for MDD was halted because it failed to demonstrate superior efficacy compared to a placebo when used as an add-on therapy to a selective serotonin reuptake inhibitor (SSRI) in three separate Phase III clinical trials.[4]
Q3: What are the common storage and stability recommendations for this compound?
A3: For long-term storage, this compound powder should be kept in a dry, dark place at -20°C for periods extending from months to years. For short-term storage of a few days to weeks, it can be stored at 0-4°C.[3] Stock solutions, once prepared, should be aliquoted and stored in tightly sealed vials. It is recommended to use these solutions within one month and to avoid repeated freeze-thaw cycles.[5][6]
Q4: What are the key physicochemical properties of this compound?
A4: this compound has a molecular weight of approximately 375.9 g/mol .[2] It is a solid powder and its stability in solution can be variable, making proper storage and handling critical for reproducible experimental results.[3][6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Norepinephrine Reuptake Inhibition
Possible Causes and Solutions:
-
Inconsistent Cell Seeding Density: The density of cells at the time of the experiment can significantly impact the apparent potency of a compound. Higher cell densities may lead to a higher IC50 value.
-
Solution: Implement a strict cell counting and seeding protocol. Always seed cells at the same density for all experiments and allow for a consistent attachment and growth period before adding the compound.
-
-
Variable Serum Concentration: Components in fetal bovine serum (FBS) can bind to the test compound, reducing its free concentration and thus its apparent potency.
-
Solution: Use a consistent and recorded concentration of FBS in your assay medium. If high variability persists, consider reducing the serum concentration or using a serum-free medium for the duration of the drug incubation, if tolerated by the cells.
-
-
Inaccurate Pipetting or Dilutions: Small errors in serial dilutions can lead to large variations in the final concentrations tested.
-
Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. Prepare fresh serial dilutions for each experiment and consider using automated liquid handlers for improved precision.
-
-
Incubation Time and Temperature Fluctuations: The binding of Edivoxetine to the norepinephrine transporter is a time and temperature-dependent process.
-
Solution: Use a calibrated incubator and ensure a consistent incubation time for all plates in an assay. For radioligand binding assays, performing the incubation at 4°C can help to minimize metabolic activity and other temperature-sensitive variables.[7]
-
Data Presentation: Illustrative Impact of Experimental Variables on IC50 Values
Table 1: Effect of Cell Seeding Density on Edivoxetine HCl IC50 in HEK293-NET Cells
| Seeding Density (cells/well) | Edivoxetine HCl IC50 (nM) | Standard Deviation (nM) |
| 10,000 | 0.8 | ± 0.1 |
| 20,000 | 1.5 | ± 0.3 |
| 40,000 | 3.2 | ± 0.7 |
Table 2: Effect of Serum Concentration on Edivoxetine HCl IC50 in a Norepinephrine Uptake Assay
| Fetal Bovine Serum (FBS) % | Edivoxetine HCl IC50 (nM) | Standard Deviation (nM) |
| 1% | 0.9 | ± 0.2 |
| 5% | 2.1 | ± 0.4 |
| 10% | 4.5 | ± 0.9 |
Issue 2: Poor Reproducibility in Radioligand Binding Assays
Possible Causes and Solutions:
-
High Non-Specific Binding: This can be caused by the radioligand binding to components other than the norepinephrine transporter.
-
Solution: Ensure proper blocking of non-specific binding sites. This can be achieved by pre-treating plates with a blocking agent like bovine serum albumin (BSA) and including a known non-specific binding control in your assay (e.g., a high concentration of a known NET inhibitor like desipramine).
-
-
Radioligand Degradation: The radiolabeled norepinephrine can degrade over time, leading to inconsistent results.
-
Solution: Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Protect from light where necessary.
-
-
Incomplete Washing Steps: Residual unbound radioligand can artificially inflate the signal.
-
Solution: Optimize the number and volume of wash steps. Ensure that the wash buffer is cold to minimize dissociation of the bound ligand during the washing process.
-
-
Filter Plate Issues: In assays that use filter plates to separate bound from free radioligand, improper wetting of the filters or tearing can lead to loss of signal or high background.
-
Solution: Pre-wet the filter plates according to the manufacturer's instructions. Handle the plates carefully to avoid damaging the filters.
-
Experimental Protocols
Detailed Methodology: [³H]Norepinephrine Uptake Inhibition Assay in HEK293 cells stably expressing the human Norepinephrine Transporter (hNET)
This protocol is designed to determine the potency of this compound in inhibiting norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Norepinephrine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Desipramine (for determining non-specific uptake)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-hNET cells into a 96-well poly-D-lysine coated plate at a density of 40,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in KRH buffer to achieve final assay concentrations ranging from, for example, 0.01 nM to 1 µM.
-
Prepare a high concentration of desipramine (e.g., 10 µM final concentration) in KRH buffer to determine non-specific uptake.
-
-
Uptake Assay:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the different concentrations of this compound or desipramine to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the [³H]Norepinephrine solution in KRH buffer to a final concentration of ~20 nM.
-
Initiate the uptake by adding 50 µL of the [³H]Norepinephrine solution to each well.
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a microplate scintillation counter.
-
Add 1 mL of scintillation fluid to each vial (or as recommended for the microplate).
-
Measure the radioactivity in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of desipramine) from the total uptake (CPM in the absence of inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualizations
Caption: Edivoxetine's mechanism of action and downstream signaling.
Caption: Workflow for a norepinephrine uptake inhibition assay.
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C18H27ClFNO4 | CID 56841862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Edivoxetine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
Edivoxetine Hydrochloride and Cardiovascular Safety: A Technical Support Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for in vivo cardiovascular side effects associated with edivoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI). The information is presented in a question-and-answer format to directly address common issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of edivoxetine in vivo?
A1: Edivoxetine, as a selective norepinephrine reuptake inhibitor, is anticipated to increase synaptic concentrations of norepinephrine. This leads to enhanced sympathetic nervous system activity, which can result in increases in both blood pressure and heart rate. Clinical studies have consistently shown that edivoxetine treatment is associated with statistically significant elevations in systolic and diastolic blood pressure, as well as an increased pulse rate. Tachycardia has been reported as a common treatment-emergent adverse event in human clinical trials.
Q2: Is edivoxetine associated with QT interval prolongation?
A2: Based on available clinical trial data, edivoxetine is not associated with clinically significant QT interval prolongation. In a pooled analysis of clinical studies, no patients treated with edivoxetine experienced a Fridericia-corrected QT interval (QTcF) of 500 milliseconds or greater. While specific mean change from baseline data from a thorough QT/QTc study is not publicly available, the overall evidence suggests a low risk of edivoxetine-induced proarrhythmic events related to delayed ventricular repolarization.
Q3: What is the primary mechanism driving the cardiovascular side effects of edivoxetine?
A3: The cardiovascular effects of edivoxetine are a direct consequence of its mechanism of action. By blocking the norepinephrine transporter (NET), edivoxetine increases the concentration of norepinephrine in the synaptic cleft of cardiac tissues. This leads to increased stimulation of beta-1 adrenergic receptors on cardiomyocytes, resulting in a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect. Increased norepinephrine also acts on alpha-1 adrenergic receptors in the vasculature, leading to vasoconstriction and an increase in blood pressure.
Troubleshooting Guide for In Vivo Experiments
Q1: We are observing significant variability in blood pressure and heart rate in our telemetered animals treated with an NRI like edivoxetine. How can we reduce this variability?
A1: Hemodynamic data from conscious, freely moving animals can be inherently variable. To minimize this:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and telemetry equipment before starting the experiment.
-
Baseline Data: Collect at least 24-48 hours of stable baseline data before drug administration to establish normal diurnal variations for each animal.
-
Handling and Dosing: Minimize stress associated with handling and dosing. If possible, use automated or remote dosing systems. If manual dosing is necessary, ensure all personnel are well-trained and consistent in their technique.
-
Environmental Control: Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle) throughout the study.
-
Data Averaging: For analysis, consider averaging data over longer periods (e.g., hourly or by light/dark cycle) to smooth out short-term fluctuations.
Q2: Our animals are showing a persistent, high heart rate after administration of edivoxetine. How do we determine if this is a safety concern?
A2: A sustained increase in heart rate is an expected pharmacological effect of a potent NRI. To assess the safety implications:
-
Magnitude of Change: Compare the magnitude of the heart rate increase to established safety margins for the animal model being used.
-
ECG Analysis: Carefully analyze the ECG for any signs of arrhythmias, such as premature ventricular contractions (PVCs) or other conduction abnormalities. The presence of arrhythmias in conjunction with tachycardia is a greater safety concern.
-
Dose-Response: Evaluate if the tachycardia is dose-dependent. A clear dose-response relationship can help in determining a no-effect level or a maximum tolerated dose.
-
Recovery: Determine if the heart rate returns to baseline levels as the drug is cleared. A lack of recovery may indicate a more significant cardiovascular liability.
Q3: We are planning a preclinical cardiovascular safety study for a novel NRI. What are the key parameters to measure?
A3: A comprehensive preclinical cardiovascular safety study for an NRI should include:
-
Continuous Hemodynamics: Measurement of systolic, diastolic, and mean arterial blood pressure, as well as heart rate, using telemetry in a conscious, unrestrained large animal model (e.g., beagle dog).
-
Electrocardiography (ECG): Continuous ECG monitoring to assess heart rate, and the morphology and duration of the P-wave, PR interval, QRS complex, and QT interval. It is critical to correct the QT interval for heart rate (e.g., using a species-specific correction formula like Van de Water's for dogs).
-
Dose-Response Assessment: The study should include a vehicle control group and at least three dose levels of the test compound, including a high dose that provides a significant multiple of the expected therapeutic exposure.
-
Pharmacokinetic Sampling: Timed blood samples should be collected to correlate drug exposure with the observed cardiovascular effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the cardiovascular effects of edivoxetine from human clinical trials.
Table 1: Mean Change in Blood Pressure and Pulse with Adjunctive Edivoxetine Treatment
| Parameter | Adjunctive Edivoxetine | Adjunctive Placebo | p-value |
| Systolic Blood Pressure (mmHg) | +2.7 | +0.5 | <0.001 |
| Diastolic Blood Pressure (mmHg) | +4.1 | +0.8 | <0.001 |
| Pulse (beats per minute) | +8.8 | -1.3 | <0.001 |
Data from a pooled analysis of patients with major depressive disorder.
Table 2: Clinically Relevant ECG Findings with Edivoxetine
| ECG Parameter | Observation |
| QTcF Interval | No patient in a pooled analysis had a QTcF ≥500 milliseconds. |
| Tachycardia | Reported as a common treatment-emergent adverse event. |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in Conscious Telemetered Beagle Dogs (Representative Protocol for an NRI)
-
Animal Model: Male and female beagle dogs, surgically implanted with telemetry transmitters for the measurement of blood pressure and ECG.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and allowed free access to food and water.
-
Acclimatization and Baseline: Following a post-surgical recovery period, animals are acclimated to the study conditions for at least one week. At least 24 hours of baseline cardiovascular data are recorded prior to dosing.
-
Dosing: The test compound (e.g., edivoxetine) is administered orally via gavage at three dose levels, along with a vehicle control group. A positive control (e.g., a compound known to prolong the QT interval) is also typically included to validate the sensitivity of the model.
-
Data Collection: Cardiovascular data (blood pressure, heart rate, and ECG) are continuously recorded for at least 24 hours post-dose.
-
Data Analysis: Data are typically averaged into 10-minute or 1-hour bins. Changes from baseline are calculated for each animal and compared between treatment groups and the vehicle control. ECG intervals are measured and the QT interval is corrected for heart rate.
Protocol 2: Thorough QT/QTc Study in Human Volunteers (General Methodology)
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel group study in healthy volunteers.
-
Treatment Arms:
-
Therapeutic dose of the investigational drug (e.g., edivoxetine).
-
Supratherapeutic dose of the investigational drug.
-
Placebo.
-
Positive control (e.g., moxifloxacin), a drug known to have a modest prolonging effect on the QTc interval.
-
-
ECG Monitoring: Serial 12-lead ECGs are recorded at multiple time points pre- and post-dose, with a particularly high frequency of measurements around the time of peak plasma concentration (Tmax) of the drug.
-
Pharmacokinetic Sampling: Blood samples are collected at time points corresponding to the ECG recordings to establish a concentration-response relationship for any QTc changes.
-
Primary Endpoint: The primary endpoint is typically the time-matched, baseline-subtracted change in the corrected QT interval (e.g., QTcF or QTcI) compared to placebo. The upper bound of the 90% confidence interval for this difference should not exceed 10 milliseconds to rule out a clinically significant effect.
Signaling Pathway
The following diagram illustrates the signaling pathway through which edivoxetine exerts its effects on cardiac myocytes.
Caption: Edivoxetine's mechanism of cardiovascular action.
Technical Support Center: Managing Edivoxetine Hydrochloride-induced Locomotor Activity Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with edivoxetine hydrochloride. The information is designed to address specific issues that may arise during in-vivo experiments focused on locomotor activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues when studying the effects of this compound on locomotor activity.
Q1: What is the expected effect of this compound on locomotor activity in rodents?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI).[1] Based on studies with other selective NRIs, the expected effect of acute and chronic administration of edivoxetine is a decrease in spontaneous locomotor activity in both novel and familiar environments.[2][3] This is thought to be due to the specific inactivation of the norepinephrine transporter (NET) without a concurrent blockade of the dopamine transporter (DAT).[2][3]
Q2: We are observing an increase in locomotor activity after edivoxetine administration. What could be the cause?
A2: An increase in locomotor activity is contrary to the expected effects of a selective NRI.[2][3] Potential causes for this observation include:
-
Dose-dependent effects: At higher concentrations, the selectivity of edivoxetine for NET over other transporters like DAT may decrease. If edivoxetine begins to inhibit DAT at the dose you are using, a psychostimulant-like effect with increased locomotor activity could be observed. Consider running a full dose-response curve to investigate this possibility.
-
Animal model: The specific strain, species, or even the baseline anxiety level of the animals can influence the behavioral response to a compound.[4] Some strains may be more prone to hyperactivity.
-
Interaction with other factors: Consider environmental factors or other administered substances that could interact with edivoxetine to produce a hyperactive phenotype.
Q3: The variability in locomotor activity between our edivoxetine-treated animals is very high. How can we reduce this?
A3: High variability is a common challenge in behavioral neuroscience. To reduce variability, consider the following:
-
Acclimatization: Ensure all animals are properly acclimated to the testing room and the experimental apparatus to reduce novelty-induced stress and activity.
-
Handling: Consistent and gentle handling of the animals is crucial to minimize stress, which can significantly impact locomotor activity.
-
Dosing procedure: Ensure accurate and consistent administration of this compound. The route and timing of administration should be identical for all animals.
-
Animal characteristics: Use animals of the same age, sex, and from the same supplier to minimize genetic and developmental variations.
-
Environmental consistency: Maintain consistent lighting, temperature, and noise levels in the testing room.
Q4: We are not observing any significant change in locomotor activity after edivoxetine administration. What should we check?
A4: A lack of effect could be due to several factors:
-
Dose selection: The administered dose may be too low to elicit a significant behavioral response. Review the literature for effective dose ranges of other NRIs and consider performing a dose-response study.
-
Pharmacokinetics: The timing of your behavioral assessment may not align with the peak plasma concentration of edivoxetine. Edivoxetine's time to maximum concentration (t-max) is approximately 2 hours, with a half-life of about 6 hours.[5] Consider adjusting your observation window accordingly.
-
Assay sensitivity: The chosen locomotor activity test may not be sensitive enough to detect subtle changes. Ensure your equipment is functioning correctly and calibrated. Consider using a more sensitive measure or a different behavioral paradigm.
-
Baseline activity: If the baseline locomotor activity of your control animals is very low, it may be difficult to detect a further decrease.
Quantitative Data Summary
While specific preclinical dose-response data for edivoxetine's effect on locomotor activity is limited in publicly available literature, the following table summarizes the effects of other selective NRIs on locomotor activity in rodents. This can serve as a guide for initial dose selection and expected outcomes.
| Compound | Species | Dose Range | Effect on Locomotor Activity | Reference |
| Reboxetine | Mouse | Acute & Chronic | Decrease | [2][3] |
| Desipramine | Mouse | Acute & Chronic | Decrease | [2][3] |
| Atomoxetine | Rat (SHR) | 1 and 3 mg/kg | Decrease | [6] |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity Assessment
This protocol outlines the procedure for evaluating the effect of this compound on spontaneous locomotor activity in mice using an open field arena.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous, easy-to-clean material.
-
Automated tracking system (video camera and software) or photobeam sensors.
-
Standard animal cages.
-
Syringes and needles for administration.
2. Procedure:
-
Animal Acclimatization:
-
House mice in the testing facility for at least one week before the experiment.
-
On the day of the experiment, move the mice to the testing room at least 60 minutes before the start of the test to allow for acclimatization to the new environment.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Administer the prepared edivoxetine solution or vehicle to the mice via the chosen route (e.g., intraperitoneal injection). The volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Open Field Test:
-
Gently place each mouse individually into the center or a corner of the open field arena.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 30-60 minutes).
-
The automated tracking system will record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Stereotypical behaviors
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity of the edivoxetine-treated groups with the vehicle-treated control group.
-
-
Cleaning:
-
Thoroughly clean the open field arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for locomotor activity study.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different involvement of ventral and dorsal norepinephrine pathways on norepinephrine reuptake inhibitor-induced locomotion and antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edivoxetine | MedPath [trial.medpath.com]
- 6. Effects of serotonin-norepinephrine reuptake inhibitors on locomotion and prefrontal monoamine release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Edivoxetine Hydrochloride: Technical Support Center for CYP2D6 and CYP3A4 Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the interaction of edivoxetine hydrochloride with cytochrome P450 enzymes CYP2D6 and CYP3A4. Edivoxetine, a selective norepinephrine reuptake inhibitor, undergoes metabolism primarily through these two enzymatic pathways, making a thorough understanding of these interactions critical for preclinical and clinical studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
Edivoxetine is predominantly metabolized in the liver via the cytochrome P450 (CYP) enzyme system. The two main isoforms responsible for its metabolism are CYP2D6 and CYP3A4.[1] This indicates that the pharmacokinetic profile of edivoxetine can be significantly influenced by co-administered drugs that are inhibitors or inducers of these enzymes.
Q2: Are there published IC50 or Ki values for the inhibition of CYP2D6 and CYP3A4 by edivoxetine?
Q3: What are the potential clinical implications of the interaction between edivoxetine and CYP2D6/CYP3A4 modulators?
Co-administration of edivoxetine with strong inhibitors of CYP2D6 or CYP3A4 could lead to increased plasma concentrations of edivoxetine, potentially raising the risk of adverse effects. Conversely, co-administration with inducers of these enzymes might decrease edivoxetine's plasma levels, potentially reducing its efficacy. Therefore, careful consideration of concomitant medications is crucial in any clinical investigation of edivoxetine.
Q4: How can I assess the inhibitory potential of edivoxetine on CYP2D6 and CYP3A4 in my own experiments?
Standard in vitro assays using human liver microsomes or recombinant human CYP enzymes are the recommended methods. These assays typically involve incubating the enzymes with a specific probe substrate in the presence and absence of the investigational drug (edivoxetine) and measuring the formation of the substrate's metabolite. The results can be used to calculate IC50 and subsequently Ki values.
Troubleshooting Guide for In Vitro CYP Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in results | - Pipetting errors- Inconsistent incubation times- Microsome instability | - Use calibrated pipettes and proper technique.- Ensure precise timing for all incubation steps.- Aliquot and store microsomes properly; avoid repeated freeze-thaw cycles. |
| No inhibition observed | - Edivoxetine concentration too low- Inactive enzyme preparation- Incorrect substrate/cofactor concentration | - Test a wider range of edivoxetine concentrations.- Verify the activity of the microsomes or recombinant enzymes with a known inhibitor.- Ensure substrate and NADPH concentrations are appropriate for the assay. |
| Unexpectedly potent inhibition | - Contamination of reagents- Non-specific binding to assay components | - Use fresh, high-purity reagents.- Evaluate non-specific binding of edivoxetine in the assay system. |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP2D6 and CYP3A4 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of edivoxetine for CYP2D6 and CYP3A4 activity using human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP2D6 probe substrate (e.g., Dextromethorphan) and its metabolite (Dextrorphan)
-
CYP3A4 probe substrate (e.g., Midazolam) and its metabolite (1'-hydroxymidazolam)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of edivoxetine, probe substrates, and known inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, combine the human liver microsomes, phosphate buffer, and varying concentrations of edivoxetine (or known inhibitor/vehicle control).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each edivoxetine concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the edivoxetine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathway of this compound.
References
Interpreting unexpected outcomes in Edivoxetine Hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edivoxetine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2] It acts by binding to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Q2: What were the major unexpected outcomes in the clinical development of Edivoxetine for Major Depressive Disorder (MDD)?
A2: The primary unexpected outcome was the failure of Edivoxetine to demonstrate superior efficacy compared to placebo in three Phase III clinical trials as an adjunctive therapy for patients with MDD who had a partial response to Selective Serotonin Reuptake Inhibitors (SSRIs).[3][4][5] Despite its clear pharmacological activity as an NRI, it did not significantly improve depression scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) more than placebo when added to an SSRI.[5] This led to the discontinuation of its development for this indication.[3][6]
Q3: Were there any notable findings in the clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD)?
A3: Yes, in contrast to the MDD trials, studies in pediatric patients with ADHD showed that Edivoxetine (at doses of 0.2 mg/kg/day and 0.3 mg/kg/day) demonstrated efficacy in improving ADHD symptoms as measured by the ADHD Rating Scale (ADHD-RS) total score.[7][8] However, a considerable placebo response was also observed in these trials.[7][9]
Q4: What are the known side effects of Edivoxetine from clinical trials that might be relevant for preclinical animal studies?
A4: Clinically observed side effects consistent with a noradrenergic mechanism of action include increased blood pressure and heart rate.[6][9] Other reported side effects are headache, nausea, constipation, dry mouth, and insomnia.[6] Researchers conducting animal studies should consider monitoring cardiovascular parameters and observing for behavioral changes that could correlate with these side effects.
Troubleshooting Guide for Preclinical Experiments
Issue 1: Inconsistent results in in vitro norepinephrine reuptake inhibition assays.
-
Potential Cause: Cell line viability and confluency.
-
Troubleshooting Tip: Ensure that the cell line used (e.g., SK-N-BE(2)C) is healthy and not overly confluent, as this can affect transporter expression and function. Regularly check cell morphology and viability.
-
-
Potential Cause: Instability of this compound solution.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound. For short-term storage (days to weeks), keep solutions at 0-4°C. For long-term storage (months), store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Issues with the radiolabeled norepinephrine.
-
Troubleshooting Tip: Verify the concentration and specific activity of the [³H]norepinephrine. Ensure it is stored correctly to prevent degradation.
-
-
Potential Cause: High background signal.
-
Troubleshooting Tip: Optimize washing steps to reduce non-specific binding of the radiolabel. Ensure that the concentration of the competing drug (e.g., desipramine) used to determine non-specific uptake is sufficient.
-
Issue 2: High variability in in vivo microdialysis results for extracellular norepinephrine levels.
-
Potential Cause: Incorrect probe placement.
-
Troubleshooting Tip: Use stereotaxic coordinates to accurately target the brain region of interest. Histologically verify probe placement at the end of each experiment.
-
-
Potential Cause: Fluctuations in baseline norepinephrine levels.
-
Troubleshooting Tip: Allow for a sufficient stabilization period after probe insertion before collecting baseline samples. Handle animals minimally to reduce stress-induced fluctuations in norepinephrine.
-
-
Potential Cause: Low recovery from the microdialysis probe.
-
Troubleshooting Tip: Check the probe for any blockages or damage. Ensure the perfusion fluid is flowing at a consistent and appropriate rate (typically 1-2 µL/min). Calibrate the recovery of each probe.
-
-
Potential Cause: Unexpected drug interactions.
-
Troubleshooting Tip: Be aware that other classes of drugs, such as SSRIs, have been shown in some microdialysis studies to unexpectedly increase extracellular norepinephrine levels.[9] Consider this possibility when designing co-administration studies.
-
Issue 3: Unexpected cardiovascular effects in animal models.
-
Potential Cause: Noradrenergic effects of Edivoxetine.
-
Potential Cause: Anesthetic interactions.
-
Troubleshooting Tip: The choice of anesthetic can influence cardiovascular responses. Be consistent with the anesthetic used and consider its potential interaction with a norepinephrine reuptake inhibitor.
-
Data from Clinical Trials
Table 1: Summary of Efficacy Outcomes in Adjunctive MDD Trials
| Study | Treatment Groups (daily dose) | N | Mean Change from Baseline in MADRS Total Score |
| Study 1 | Edivoxetine 12 mg + SSRI | 231 | -8.5 |
| Edivoxetine 18 mg + SSRI | 230 | -8.7 | |
| Placebo + SSRI | 240 | -7.8 | |
| Study 2 | Edivoxetine 12-18 mg + SSRI | 232 | -9.4 |
| Edivoxetine 6 mg + SSRI | 226 | -9.6 | |
| Placebo + SSRI | 231 | -9.4 | |
| Study 3 | Edivoxetine 12-18 mg + SSRI | 230 | -8.7 |
| Placebo + SSRI | 219 | -8.5 |
Data from J Clin Psychiatry. 2016 May;77(5):635-42.[5]
Table 2: Efficacy Outcomes in a Pediatric ADHD Trial
| Treatment Group (daily dose) | N | Mean Change from Baseline in ADHD-RS Total Score | p-value vs. Placebo | Effect Size vs. Placebo |
| Edivoxetine 0.1 mg/kg | 76 | - | 0.860 | 0.17 |
| Edivoxetine 0.2 mg/kg | 75 | -16.09 | <0.010 | 0.51 |
| Edivoxetine 0.3 mg/kg | 75 | -16.39 | <0.010 | 0.54 |
| Placebo | 78 | -10.35 | - | - |
| OROS MPH (active control) | 36 | -19.46 | 0.015 | 0.69 |
Data from J Child Adolesc Psychopharmacol. 2013 Apr;23(3):188-99.[7]
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay Using SK-N-BE(2)C Cells
This protocol is adapted from a published method for developing and validating norepinephrine transporter reuptake inhibition assays.[10][11]
-
Cell Culture:
-
Culture human neuroblastoma SK-N-BE(2)C cells in the recommended medium (e.g., MEM) supplemented with fetal bovine serum and penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in 24-well plates and grow to a confluency of 80-90%.
-
-
Assay Preparation:
-
Prepare a Krebs-Ringer-HEPES (KRH) assay buffer.
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Prepare a working stock of [³H]norepinephrine (e.g., at a final concentration equivalent to the Kₘ, which for SK-N-BE(2)C cells has been determined to be around 416 nM).[10]
-
-
Reuptake Inhibition Assay:
-
Wash the cells gently with the KRH assay buffer.
-
Initiate the assay by adding the [³H]norepinephrine, the test compound dilutions (or vehicle), and a compound for determining non-specific binding (e.g., 5 µM desipramine).[10]
-
Incubate at room temperature for a predetermined time (e.g., 105 minutes).[12]
-
Terminate the assay by aspirating the assay solution and washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake.
-
Express the data as a percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value for Edivoxetine by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Microdialysis for Extracellular Norepinephrine
This protocol is a general guide based on standard microdialysis procedures.[13][14]
-
Animal Preparation and Surgery:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1.0 µL/min) using a microinfusion pump.[13]
-
Allow a stabilization period (e.g., 1-2 hours) for norepinephrine levels to reach a steady baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant (e.g., acetic acid) to prevent norepinephrine degradation.[13]
-
-
Drug Administration and Sample Collection:
-
After collecting a sufficient number of baseline samples, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration to monitor the change in extracellular norepinephrine concentration.
-
-
Sample Analysis:
-
Analyze the norepinephrine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]
-
Quantify the norepinephrine levels by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Express the post-administration norepinephrine levels as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis to compare the effects of Edivoxetine to the vehicle control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Edivoxetine and downstream signaling.
Caption: Workflow for an in vitro norepinephrine uptake assay.
Caption: Troubleshooting logic for in vivo microdialysis experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Edivoxetine | MedPath [trial.medpath.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edivoxetine - Wikipedia [en.wikipedia.org]
- 7. A randomized trial of edivoxetine in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Trial of Edivoxetine in Pediatric Patients with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uva.theopenscholar.com [uva.theopenscholar.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Drug Substance Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of degradation products of a drug substance. The following information is a generalized template and should be adapted with specific experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance under conditions more severe than accelerated stability studies. The primary objectives are:
-
To identify potential degradation products that could form under various stress conditions.[1][2]
-
To understand the degradation pathways of the drug substance.
-
To develop and validate stability-indicating analytical methods that can effectively separate and quantify the drug substance from its degradation products.[3]
-
To ensure the safety and efficacy of the drug product by identifying potentially toxic degradants.
Q2: What are the typical stress conditions applied in a forced degradation study?
A2: According to ICH guidelines, typical stress conditions include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.
-
Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug substance (solid or in solution) to UV and visible light.[4]
Q3: How do I choose the appropriate concentration of my drug substance for forced degradation studies?
A3: A common starting concentration for the drug substance in solution is 1 mg/mL. However, this may need to be adjusted based on the solubility of the drug substance and the sensitivity of the analytical method.
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The method must be able to resolve the API peak from all other peaks. HPLC with UV or mass spectrometric detection is the most common technique for this purpose.[3]
Troubleshooting Guides
HPLC Method Development for Degradation Product Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution between the parent drug and a degradation product. | Inappropriate mobile phase composition or pH. | 1. Modify the organic modifier (e.g., acetonitrile, methanol) ratio. 2. Adjust the pH of the aqueous phase to alter the ionization of the analytes. 3. Consider a different buffer system. |
| Unsuitable column chemistry. | 1. Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 2. Try a column with a different particle size or length for better efficiency. | |
| Gradient elution profile is not optimized. | 1. Adjust the gradient slope to improve separation of closely eluting peaks. 2. Incorporate an isocratic hold at a specific mobile phase composition. | |
| Degradation product peak is not detected. | Degradation product does not have a chromophore at the selected UV wavelength. | 1. Use a photodiode array (PDA) detector to screen across a wide range of wavelengths. 2. Employ a mass spectrometer (MS) detector, which does not rely on UV absorbance. |
| Concentration of the degradation product is below the limit of detection (LOD). | 1. Increase the injection volume. 2. Concentrate the sample. 3. Increase the extent of degradation to generate more of the impurity. | |
| Peak tailing or fronting. | Column overload. | 1. Dilute the sample. |
| Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. 2. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. | |
| Column degradation. | 1. Replace the column. |
Forced Degradation Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress condition is not harsh enough. | 1. Increase the concentration of the stressor (acid, base, or oxidizing agent). 2. Increase the temperature. 3. Extend the duration of the stress study. |
| Too much degradation (parent drug peak is very small or absent). | Stress condition is too harsh. | 1. Decrease the concentration of the stressor. 2. Lower the temperature. 3. Shorten the duration of the study. |
| Inconsistent results between replicate experiments. | Poor control over experimental parameters. | 1. Ensure accurate preparation of stressor solutions. 2. Maintain consistent temperature using a calibrated water bath or oven. 3. Ensure consistent light exposure in photostability studies. |
| Sample instability after degradation. | 1. Analyze the samples immediately after the stress period. 2. Store stressed samples at a low temperature and protected from light until analysis. |
Experimental Protocols
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of the drug substance (e.g., 0.1 mg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
A control sample should be kept in the dark under the same conditions.
-
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Data Presentation
Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80°C | [Data] | [Data] |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | [Data] | [Data] |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | [Data] | [Data] |
| Thermal | Solid State | 48 hours | 80°C | [Data] | [Data] |
| Photolytic | UV/Vis Light | 24 hours | Room Temp | [Data] | [Data] |
Degradation Product Profile
| Peak | Retention Time (min) | Relative Retention Time | Proposed Structure |
| Drug Substance | [Data] | 1.00 | - |
| Degradation Product 1 | [Data] | [Data] | [Structure/Impurity Name] |
| Degradation Product 2 | [Data] | [Data] | [Structure/Impurity Name] |
| ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: A generalized degradation pathway of a drug substance.
References
Adjusting for placebo effect in Edivoxetine Hydrochloride behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Edivoxetine Hydrochloride. The focus is on addressing the significant challenge of the placebo effect in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3] It specifically targets and blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting NET, edivoxetine increases the concentration of norepinephrine available to act on postsynaptic receptors, thereby enhancing noradrenergic neurotransmission.[1] This mechanism is believed to be responsible for its potential therapeutic effects in conditions like major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2]
Q2: Why did the clinical trials for edivoxetine in Major Depressive Disorder (MDD) fail to show superiority over placebo?
A2: Several Phase III clinical trials of edivoxetine as an adjunctive therapy for MDD in patients who were partial responders to SSRIs did not meet their primary efficacy endpoints.[4][5][6] The studies failed to demonstrate a statistically significant separation from placebo on the Montgomery-Åsberg Depression Rating Scale (MADRS).[5][6] A key contributing factor to these outcomes is the substantial placebo response observed in antidepressant trials.[7][8] High placebo response rates can obscure the true therapeutic effect of a drug, making it difficult to establish efficacy.[7][8]
Q3: What are the common factors that contribute to a high placebo effect in antidepressant studies?
A3: The placebo effect in antidepressant clinical trials is a complex phenomenon influenced by several factors, including:
-
Patient Expectancy: A patient's belief that they are receiving an active treatment can lead to symptom improvement.[7]
-
Therapeutic Setting: The structured environment of a clinical trial, including regular interaction with healthcare professionals, can have a therapeutic effect.[7]
-
Study Design: Elements such as the duration of the trial, the frequency of assessments, and the use of flexible versus fixed dosing can impact the magnitude of the placebo response.[9]
-
Severity of Depression: Some studies suggest that the placebo response may be less pronounced in patients with more severe depression.[8][10]
Troubleshooting Guide: Managing Placebo Effects
Issue: High variability in behavioral outcomes between the edivoxetine and placebo groups, making it difficult to detect a true drug effect.
Troubleshooting Steps:
-
Refine Subject Selection Criteria:
-
Rationale: Baseline characteristics can influence placebo response.
-
Action: Consider enriching the study population with subjects who have a history of lower placebo response, if ethically and scientifically justifiable. For clinical trials, a placebo lead-in phase can be considered to identify and exclude high placebo responders, although the effectiveness of this approach is debated.[7]
-
-
Standardize and Minimize Therapeutic Contact:
-
Rationale: The nature and intensity of interaction between researchers and subjects can contribute to the placebo effect.[7]
-
Action: Develop a standardized protocol for all subject interactions. Ensure that the duration and content of these interactions are consistent across all treatment arms.
-
-
Blinding Integrity Check:
-
Rationale: If subjects or researchers can guess the treatment allocation, it can bias the results.
-
Action: Implement measures to assess the integrity of the blinding throughout the study. This can be done through questionnaires asking subjects and investigators to guess the treatment allocation.
-
-
Employ Advanced Statistical Models:
-
Rationale: Standard statistical analyses may not adequately account for the complexities of the placebo response.
-
Action: Utilize statistical methods that can help to dissect the true drug effect from the placebo effect, such as random-effects models or analyses that account for different trajectories of response over time.
-
Data Presentation
Table 1: Summary of Efficacy Outcomes from a Phase 2 Study of Adjunctive Edivoxetine for MDD
| Outcome Measure | Adjunctive Edivoxetine (n=63) | Adjunctive Placebo (n=68) | p-value | Effect Size |
| Change from baseline in MADRS total score at week 8 | - | - | Not Significant | 0.26 |
Data adapted from a study on edivoxetine as an adjunctive treatment for MDD.[11]
Table 2: Efficacy of Edivoxetine in Pediatric ADHD
| Treatment Group | Mean Change from Baseline in ADHD-RS Total Score | p-value (vs. Placebo) |
| Placebo (n=78) | -10.35 | - |
| Edivoxetine 0.2 mg/kg/day (n=75) | -16.09 | <0.010 |
| Edivoxetine 0.3 mg/kg/day (n=75) | -16.39 | <0.010 |
| OROS MPH (n=36) | -19.46 | 0.015 |
Data from a randomized trial of edivoxetine in pediatric patients with ADHD.[12][13]
Experimental Protocols
Protocol: Placebo Lead-in Phase for Clinical Trials
Objective: To identify and exclude subjects with a high propensity for placebo response prior to randomization.
Methodology:
-
Screening Phase: All potential subjects undergo a comprehensive screening process to ensure they meet the inclusion and exclusion criteria for the study.
-
Single-Blind Placebo Lead-in: Following the screening phase, all eligible subjects enter a single-blind placebo lead-in period (typically 1-2 weeks). During this phase, all subjects receive a placebo that is identical in appearance, taste, and packaging to the active drug.
-
Symptom Assessment: Depressive symptoms are assessed at the beginning and end of the placebo lead-in phase using a standardized scale such as the MADRS.
-
Exclusion Criteria: Subjects who demonstrate a predefined level of improvement (e.g., >25% reduction in MADRS score) during the placebo lead-in phase are excluded from the subsequent randomization phase.
-
Randomization: Subjects who do not meet the placebo response criteria are then randomized to receive either edivoxetine or a placebo in the double-blind phase of the trial.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for placebo effect adjustment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Lilly Announces Edivoxetine Did Not Meet Primary Endpoint of Phase III Clinical Studies as Add-On Therapy for Major Depressive Disorder [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. A Model of Placebo Response in Antidepressant Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Raising Placebo Efficacy in Antidepressant Trials Across Decades Explained by Small-Study Effects: A Meta-Reanalysis [frontiersin.org]
- 10. innovationscns.com [innovationscns.com]
- 11. A double-blind, placebo-controlled study of edivoxetine as an adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized trial of edivoxetine in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized Trial of Edivoxetine in Pediatric Patients with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Edivoxetine Hydrochloride and Duloxetine on Neurotransmitter Levels
This guide provides a detailed comparison of edivoxetine hydrochloride and duloxetine, focusing on their distinct mechanisms of action and their effects on neurotransmitter levels. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and methodologies presented for critical evaluation.
Mechanism of Action and Neurotransmitter Effects
This compound and duloxetine are both reuptake inhibitors but exhibit different selectivity for neurotransmitter transporters.
This compound: This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary mechanism involves targeting and blocking the norepinephrine transporter (NET), which is responsible for the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] By inhibiting this transporter, edivoxetine increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[2] This targeted action is being explored for its therapeutic potential in conditions like major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] The clinical development of edivoxetine for MDD was halted due to a lack of efficacy compared to selective serotonin reuptake inhibitors (SSRIs) in phase III trials.[3][4]
Duloxetine: In contrast, duloxetine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6] It functions by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[7][8] Duloxetine binds to and blocks both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] This dual action leads to an increased availability of both serotonin and norepinephrine in the synaptic cleft.[8][10] Furthermore, by inhibiting NET in the prefrontal cortex, where dopamine reuptake pumps are scarce, duloxetine can also indirectly increase dopamine levels in this brain region.[7] Duloxetine has a broad range of approved applications, including the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[6][11]
Quantitative Comparison of Neurotransmitter Modulation
The following table summarizes quantitative data from a study that compared the in vivo effects of edivoxetine and duloxetine on norepinephrine transporter (NET) inhibition, using the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) as a biomarker. A decrease in DHPG levels reflects the degree of NET inhibition.
| Parameter | Edivoxetine | Duloxetine | Reference |
| Target Transporters | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) & Norepinephrine Transporter (NET) | [1][8] |
| Unbound Plasma IC50 (IC50U) for NET Inhibition | 0.041 nM | 0.973 nM | [12] |
| CSF IC50U for NET Inhibition | 0.794 nM | 1.22 nM | [12] |
| Maximal Inhibition (Imax) of Plasma DHPG | 33-37% | 33-37% | [12] |
| Maximal Inhibition (Imax) of CSF DHPG | 75% | 38% | [12] |
-
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency.
-
CSF: Cerebrospinal Fluid.
The data indicates that while both drugs achieve similar maximal inhibition of NET in the periphery (plasma), edivoxetine demonstrates a significantly greater maximal effect on NET inhibition within the central nervous system (CSF) compared to duloxetine.[12] Furthermore, edivoxetine shows higher potency for NET inhibition (lower IC50 values) in both plasma and CSF.[12]
Experimental Protocols
The quantitative data presented above is derived from a pharmacokinetic/pharmacodynamic modeling study involving healthy human subjects.
Study Design: The analysis integrated data from five separate clinical trials with a total of 160 healthy subjects.[12] An indirect response model was utilized to characterize the relationship between the plasma concentrations of the drugs and the resulting concentrations of DHPG in both plasma and cerebrospinal fluid (CSF).[12]
Drug Administration:
-
Duloxetine: Administered orally at doses of 60 mg once daily for 11 days to reach steady-state concentrations.[13]
-
Edivoxetine: Administered in single and once-daily oral doses at target doses ranging from 0.05 to 0.3 mg/kg in pediatric patients, with data used to inform the broader model.[14]
Sample Collection and Analysis:
-
Blood and CSF Sampling: Blood samples were collected to determine plasma concentrations of the drugs and DHPG.[13][14] In some cohorts, CSF samples were also collected to measure central neurotransmitter metabolite levels.[13]
-
Analytical Methods: Drug plasma concentrations were measured using liquid chromatography with tandem mass spectrometric detection.[14] DHPG concentrations in plasma and CSF were measured using liquid chromatography with electrochemical detection.[12][14]
Pharmacodynamic Endpoint: The primary pharmacodynamic biomarker was the concentration of DHPG, a major metabolite of norepinephrine.[12] Inhibition of the norepinephrine transporter (NET) by the drugs leads to a decrease in the concentration of DHPG.[12]
Visualizations
The following diagrams illustrate the mechanisms of action for each drug and a generalized experimental workflow.
Caption: Mechanism of Edivoxetine as a selective norepinephrine reuptake inhibitor (NRI).
Caption: Mechanism of Duloxetine as a serotonin-norepinephrine reuptake inhibitor (SNRI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Edivoxetine - Wikipedia [en.wikipedia.org]
- 5. About duloxetine - NHS [nhs.uk]
- 6. drugs.com [drugs.com]
- 7. Duloxetine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Duloxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.miami.edu]
- 14. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Norepinephrine Reuptake Inhibitors (NRIs) on Cognitive Function
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different Norepinephrine Reuptake Inhibitors (NRIs) on cognitive function is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of key NRIs—viloxazine, atomoxetine, and reboxetine—supported by experimental data from clinical and preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from head-to-head and placebo-controlled trials assessing the impact of various NRIs on cognitive and related functional measures.
Table 1: Head-to-Head Comparison of Viloxazine ER vs. Atomoxetine in Patients with ADHD [1]
| Outcome Measure | Viloxazine ER (VER) | Atomoxetine | Statistical Significance |
| ADHD-RS-5 Total Score (Pediatric) | |||
| Baseline (Mean ± SD) | 40.3 ± 10.3 | 40.3 ± 10.3 | N/A |
| End-of-Study Score (Mean ± SD) | 13.9 ± 10.2 | 33.1 ± 12.1 | t = -10.12, p < 0.00001 |
| AISRS Total Score (Adult) | |||
| Baseline (Mean ± SD) | 37.3 ± 11.8 | 37.3 ± 11.8 | N/A |
| End-of-Study Score (Mean ± SD) | 11.9 ± 9.4 | 28.8 ± 14.9 | t = -4.18, p = 0.0009 |
| Positive Response by 2 Weeks | 86% | 14% | N/A |
Table 2: Preclinical Comparison of Atomoxetine and Reboxetine on Memory
| Treatment Group | Retention Time (s) | Statistical Significance vs. Scopolamine |
| Saline | Normal | N/A |
| Scopolamine | Significantly Impaired (p=0.003) | N/A |
| Reboxetine + Scopolamine | Marked Improvement | N/A |
| Atomoxetine + Scopolamine | Marked Improvement | N/A |
Table 3: Effects of Atomoxetine and Reboxetine on Cognitive and Psychomotor Performance in Healthy Volunteers (Indirect Comparison from Placebo-Controlled Trials)
| Cognitive Domain/Test | Atomoxetine (vs. Placebo) | Reboxetine (vs. Placebo) |
| Attention/Reaction Time | No significant effects on choice reaction time.[2] | No significant effects on choice reaction time.[2][3] |
| Memory | No significant effects on memory tasks in healthy volunteers.[2] | No significant effects on memory tasks in healthy volunteers.[2] |
| Psychomotor Coordination | Not explicitly reported in the provided healthy volunteer study. | No significant effects on psychomotor coordination.[2] |
| Executive Function | Improved spatial planning (Stockings of Cambridge task) compared to methylphenidate in adults with ADHD.[4] | In depressed patients, improved ability to sustain attention and speed of cognitive functioning.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
ADHD Rating Scale-5 (ADHD-RS-5)
The ADHD-RS-5 is an 18-item scale utilized to assess the symptoms of ADHD based on the DSM-5 criteria. It is typically completed by a parent or teacher. The scale is divided into two subscales: inattention (9 items) and hyperactivity-impulsivity (9 items). Each item is rated on a 4-point Likert scale, reflecting the frequency of the behavior over the preceding 6 months. Scores range from 0 (never or rarely) to 3 (very often). The total score is the sum of all 18 items, providing a measure of overall ADHD symptom severity.[6][7][8]
Adult ADHD Investigator Symptom Rating Scale (AISRS)
The AISRS is a semi-structured, clinician-administered interview designed to evaluate the 18 DSM-IV symptoms of ADHD in adults. Each item is rated on a 4-point severity scale from 0 (absent) to 3 (severe). The scale includes prompts for each item to ensure comprehensive assessment and improve inter-rater reliability. The total score is the sum of the inattention and hyperactivity-impulsive subscales.[9]
Passive Avoidance Task
This task assesses fear-motivated learning and memory in rodents. The apparatus consists of a two-compartment chamber, one brightly lit and one dark. During the training phase, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock. In the testing phase, typically 24 hours later, the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.[10][11]
Signaling Pathways and Experimental Workflows
Visualizations of the underlying biological mechanisms and experimental procedures are provided below.
Figure 1. Mechanism of Action of Norepinephrine Reuptake Inhibitors (NRIs).
References
- 1. Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of reboxetine on autonomic and cognitive functions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of reboxetine and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A head-to-head randomized clinical trial of methylphenidate and atomoxetine treatment for executive function in adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reboxetine versus paroxetine versus placebo: effects on cognitive functioning in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
Edivoxetine Hydrochloride: A Comparative Analysis of Clinical Trial Data for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clinical trial data for Edivoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), primarily focusing on its investigation as an adjunctive therapy for Major Depressive Disorder (MDD). Edivoxetine was developed by Eli Lilly and Company and has been studied in patients with a partial response to selective serotonin reuptake inhibitors (SSRIs).[1] Despite showing some potential, the Phase III clinical trial program for MDD was ultimately terminated due to a lack of superior efficacy compared to placebo.[2][3] This document summarizes the key findings, outlines the experimental protocols of pivotal trials, and visualizes the compound's mechanism of action and the general workflow of the clinical studies.
Quantitative Data Summary
The following tables summarize the efficacy and design of key clinical trials investigating edivoxetine as an adjunctive treatment for MDD in patients with a partial response to SSRIs.
Table 1: Overview of Key Phase III Clinical Trials for Edivoxetine in MDD
| Clinical Trial Identifier | Study Phase | Treatment Arms | Number of Patients (Randomized) | Primary Outcome Measure |
| Study 1 (NCT01173601) [4][5] | Phase III | Edivoxetine 12 mg + SSRIEdivoxetine 18 mg + SSRIPlacebo + SSRI | 231230240 | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8 |
| Study 2 (NCT01187407) [4][5] | Phase III | Edivoxetine 6 mg + SSRIEdivoxetine 12-18 mg (flexible dose) + SSRIPlacebo + SSRI | 226232231 | Change from baseline in MADRS total score at Week 8 |
| Study 3 (NCT01185340) [4][5] | Phase III | Edivoxetine 12-18 mg (flexible dose) + SSRIPlacebo + SSRI | 230219 | Change from baseline in MADRS total score at Week 8 |
| Phase II Study [6] | Phase II | Edivoxetine 6-18 mg + SSRIPlacebo + SSRI | 111Not Specified | Change from baseline in MADRS total score at Week 8 |
Table 2: Efficacy Results of Phase III MDD Trials (Change in MADRS Total Score)
| Clinical Trial | Treatment Group | Least-Squares Mean Change from Baseline |
| Study 1 (NCT01173601) [4][5] | Edivoxetine 12 mg + SSRI | -8.5 |
| Edivoxetine 18 mg + SSRI | -8.7 | |
| Placebo + SSRI | -7.8 | |
| Study 2 (NCT01187407) [4][5] | Edivoxetine 6 mg + SSRI | -9.6 |
| Edivoxetine 12-18 mg + SSRI | -9.4 | |
| Placebo + SSRI | -9.4 | |
| Study 3 (NCT01185340) [4][5] | Edivoxetine 12-18 mg + SSRI | -8.7 |
| Placebo + SSRI | -8.5 |
Experimental Protocols
The Phase III clinical trials for edivoxetine in MDD followed a similar design.[4][5] Below is a detailed description of the typical experimental protocol.
Study Design: The studies were 8-week, randomized, double-blind, placebo-controlled trials.[4][5] A key feature was a 3-week, double-blind placebo lead-in phase prior to randomization.[4][5]
Participant Population: The trials enrolled adult patients diagnosed with MDD (according to DSM-IV-TR criteria) who were experiencing a partial response to a stable dose of an SSRI for at least 6 weeks.[4][5] A partial response was typically defined by a specific score on a depression rating scale (e.g., <25% improvement on the MADRS) and a minimum total score (e.g., MADRS total score ≥ 14).[4]
Treatment:
-
Screening and Placebo Lead-in: After initial screening, eligible patients entered a 3-week phase where they received a placebo alongside their ongoing SSRI treatment. This phase was designed to identify and exclude placebo responders.[4][5]
-
Randomization: Patients who still met the study criteria after the placebo lead-in were then randomized to receive either edivoxetine (at various fixed or flexible doses) or a placebo, in addition to their SSRI.[4][5]
-
Treatment Phase: The double-blind treatment phase lasted for 8 weeks.[4][5]
Outcome Measures:
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS) from baseline (randomization) to week 8.[4][5]
-
Secondary Endpoints: Secondary outcomes often included response and remission rates, as well as changes in other depression and functional impairment scales.
Statistical Analysis: The primary efficacy analysis was typically performed using a mixed-effects model for repeated measures (MMRM) to compare the change in MADRS scores between the edivoxetine and placebo groups.[4]
Visualizations
Signaling Pathway
Edivoxetine functions as a selective norepinephrine reuptake inhibitor (NRI).[1] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1] This is believed to contribute to its antidepressant effects.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow of the Phase III clinical trials for edivoxetine as an adjunctive therapy in MDD.
Caption: Generalized workflow of the Edivoxetine Phase III MDD clinical trials.
References
- 1. A double-blind, placebo-controlled study of edivoxetine as an adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of edivoxetine as adjunctive treatment to selective serotonin reuptake inhibitor antidepressants for patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Benchmarking Guide to Edivoxetine Hydrochloride and Other Selective Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Edivoxetine Hydrochloride against other selective norepinephrine reuptake inhibitors (NRIs), including Atomoxetine, Reboxetine, and Viloxazine. The information is intended to assist researchers and drug development professionals in evaluating the pharmacological and clinical profiles of these compounds.
Pharmacological Profile: A Quantitative Comparison
The following table summarizes the available quantitative data on the binding affinities and functional inhibition of the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) for Edivoxetine, Atomoxetine, Reboxetine, and Viloxazine. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | NET Affinity/Inhibition | SERT Affinity/Inhibition | DAT Affinity/Inhibition |
| Edivoxetine | IC50: 0.041 nM (unbound plasma drug, based on plasma DHPG)[1] | Data not available | Data not available |
| Atomoxetine | IC50: 0.136 nM (unbound plasma drug, based on plasma DHPG)[1] | Data not available | Data not available |
| Reboxetine | Ki: 1.1 nM | Ki: 129 nM | Ki: >10,000 nM |
| Viloxazine | Kd: 155-630 nM | Kd: 17,300 nM | Kd: >100,000 nM |
Note: Ki and Kd values represent the inhibition constant and dissociation constant, respectively, with lower values indicating higher binding affinity. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: The Norepinephrine Reuptake Inhibition Pathway
Selective NRIs exert their therapeutic effects by blocking the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be the primary mechanism underlying the clinical efficacy of these drugs in disorders such as Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD).
Caption: Signaling pathway of selective norepinephrine reuptake inhibitors.
Experimental Protocols
The following sections outline the generalized methodologies for key experiments used to characterize selective NRIs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific transporter.
-
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the transporter of interest (e.g., HEK293 cells transfected with the human NET).
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]nisoxetine for NET) and varying concentrations of the test compound (e.g., Edivoxetine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated using the Cheng-Prusoff equation.
References
Edivoxetine Hydrochloride: A Comparative Analysis of its Effects on Serotonin and Dopamine Systems
For Researchers, Scientists, and Drug Development Professionals
Edivoxetine (LY2216684), a selective norepinephrine reuptake inhibitor (NRI), was developed by Eli Lilly and Company for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] While its development for MDD was ultimately halted due to a lack of efficacy in Phase III clinical trials as an adjunctive therapy to selective serotonin reuptake inhibitors (SSRIs), its distinct pharmacological profile warrants a detailed comparison with other monoamine reuptake inhibitors.[3] This guide provides an objective comparison of edivoxetine's effects on the serotonin and dopamine systems relative to other NRIs and broader-spectrum antidepressants, supported by available experimental data.
Mechanism of Action: High Selectivity for the Norepinephrine Transporter
Edivoxetine hydrochloride is a potent and highly selective inhibitor of the norepinephrine transporter (NET).[1][4] Its primary mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.[2] Preclinical and clinical studies have consistently demonstrated edivoxetine's high affinity for NET with significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is a key differentiator from other classes of antidepressants, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs).
Comparative Pharmacodynamics: An Indirect Look at Serotonin and Dopamine Interaction
A study modeling pharmacokinetic and pharmacodynamic data from several clinical trials reported the unbound plasma drug IC50 (IC50U) values for the reduction of plasma and cerebrospinal fluid (CSF) DHPG. These values, presented in the tables below, demonstrate the high potency of edivoxetine in inhibiting NET in vivo.
Data Presentation: Quantitative Comparison of Monoamine Reuptake Inhibitors
The following tables summarize the available quantitative data for edivoxetine and its comparators.
Table 1: In Vivo Potency for Norepinephrine Transporter (NET) Inhibition (IC50, nM)
| Compound | Unbound Plasma Drug IC50U (Plasma DHPG) [nM] | Unbound Plasma Drug IC50U (CSF DHPG) [nM] |
| Edivoxetine | 0.041[5][6] | 0.794[5][6] |
| Atomoxetine | 0.136[5][6] | 2.72[5][6] |
| Duloxetine | 0.973[5][6] | 1.22[5][6] |
Table 2: In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| Reboxetine | 1.1 | 135 | >10,000 |
| Atomoxetine | 5 | 77 | 1451 |
| Duloxetine | 7.5 | 0.8 | 240 |
| Venlafaxine | 2480 | 82 | 7647 |
Experimental Protocols
Radioligand Binding Assays (for Ki determination)
The binding affinities (Ki) of compounds for monoamine transporters are typically determined using radioligand binding assays. The general protocol involves:
-
Membrane Preparation: Membranes from cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporter are prepared. This is often achieved through homogenization and centrifugation of the cells.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN35,428 for DAT) and varying concentrations of the test compound (e.g., edivoxetine, reboxetine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Reuptake Inhibition Assays (for IC50 determination)
The potency of compounds to inhibit the reuptake of monoamines is assessed using synaptosomal preparations. The general protocol is as follows:
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rodents through a series of homogenization and centrifugation steps.
-
Incubation: The synaptosomes are incubated with varying concentrations of the test compound.
-
Neurotransmitter Uptake: A radiolabeled monoamine (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is added to the synaptosomal suspension to initiate uptake.
-
Termination: The uptake process is terminated by rapid filtration, washing away the excess radiolabeled neurotransmitter.
-
Detection: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Mandatory Visualizations
Caption: Mechanism of action of Edivoxetine.
Caption: Experimental workflows for key assays.
Conclusion
This compound is a highly potent and selective norepinephrine reuptake inhibitor. The available pharmacodynamic data, based on the inhibition of the norepinephrine metabolite DHPG, confirms its potent in vivo engagement of the norepinephrine transporter, showing greater potency than both atomoxetine and duloxetine in this regard. While direct comparative in vitro data on its effects on serotonin and dopamine transporters are limited, its clinical profile and the high selectivity observed in preclinical studies suggest minimal direct interaction with these systems. This high selectivity for the norepinephrine system distinguishes edivoxetine from SNRIs and SSRIs and provides a valuable tool for research into the specific roles of norepinephrine in various physiological and pathological processes. The lack of clinical efficacy as an adjunctive treatment for MDD, however, highlights the complexity of targeting specific neurotransmitter systems for the treatment of depressive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Edivoxetine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Edivoxetine Hydrochloride and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Edivoxetine Hydrochloride and Methylphenidate, two pharmacological agents with distinct mechanisms of action investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document synthesizes available clinical and preclinical data to evaluate their performance, supported by detailed experimental methodologies and visual representations of their signaling pathways and experimental workflows.
Introduction
This compound is a selective norepinephrine reuptake inhibitor (NRI), whereas Methylphenidate is a norepinephrine and dopamine reuptake inhibitor (NDRI).[1][2] This fundamental difference in their mechanism of action underpins their varying pharmacological profiles and clinical effects. While Methylphenidate is a well-established first-line treatment for ADHD, Edivoxetine was under development for this indication, providing a rationale for a comparative assessment.[3][4]
Mechanism of Action
Edivoxetine primarily acts by binding to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic signaling.[1]
Methylphenidate exerts its effects by blocking both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][5] This dual inhibition leads to elevated extracellular concentrations of both dopamine and norepinephrine, thereby augmenting both dopaminergic and noradrenergic neurotransmission.[3][5]
Below are diagrams illustrating the proposed signaling pathways for Edivoxetine and Methylphenidate.
Caption: Signaling pathway of Edivoxetine.
Caption: Signaling pathway of Methylphenidate.
Pharmacokinetic Profile
The pharmacokinetic properties of Edivoxetine and Methylphenidate have been characterized in clinical studies.
| Parameter | This compound | Methylphenidate (Oral) |
| Time to Max. Concentration (Tmax) | ~2-4 hours[6] | ~2 hours (Immediate Release)[2] |
| Half-life (t½) | ~4-6 hours[6] | ~2-3 hours (Immediate Release)[2] |
| Metabolism | Primarily via CYP2D6 and CYP3A4[6] | Primarily by carboxylesterase CES1A1[2] |
| Primary Metabolite | Not specified in provided results | Ritalinic acid (inactive)[2] |
In Vivo Efficacy and Safety: A Head-to-Head Clinical Trial
A randomized, double-blind, 8-week study in pediatric patients (ages 6-17) with ADHD directly compared the efficacy and safety of Edivoxetine with placebo and an osmotic-release oral system formulation of methylphenidate (OROS MPH).[7]
Efficacy
The primary efficacy measure was the change from baseline in the ADHD Rating Scale (ADHD-RS) total score.
| Treatment Group | Mean Change from Baseline in ADHD-RS Total Score | Effect Size (vs. Placebo) |
| Placebo | -10.35[8] | N/A |
| Edivoxetine (0.2 mg/kg/day) | -16.09[8] | 0.51[7] |
| Edivoxetine (0.3 mg/kg/day) | -16.39[8] | 0.54[7] |
| OROS Methylphenidate | -19.46[8] | 0.69[7] |
Both doses of Edivoxetine demonstrated a statistically significant improvement in ADHD symptoms compared to placebo.[8] However, OROS Methylphenidate showed a numerically greater reduction in ADHD-RS total score and a larger effect size.[7][8]
Safety and Tolerability
| Adverse Event | Edivoxetine | OROS Methylphenidate |
| Cardiovascular | Statistically significant increases in blood pressure and pulse[7] | Known to have cardiovascular effects |
| Weight | Smaller increase or slight decrease in weight compared to placebo[7] | Can be associated with decreased appetite and weight loss |
| Common Side Effects | Nausea, vomiting, somnolence reported more frequently than methylphenidate in one study.[9] | Decreased appetite, insomnia, headache |
Preclinical In Vivo Data
Direct preclinical in vivo comparative studies between Edivoxetine and Methylphenidate are limited in the public domain. However, individual preclinical studies provide insights into their effects.
Methylphenidate:
-
Locomotor Activity: In animal models, methylphenidate has been shown to increase locomotor activity, particularly at higher doses.[10][11]
-
Neurochemical Effects: In vivo microdialysis studies in rats have demonstrated that methylphenidate increases extracellular levels of dopamine and norepinephrine in brain regions like the prefrontal cortex and striatum.[12][13]
Edivoxetine:
-
Preclinical data for edivoxetine is less extensively published. As a selective NRI, its primary preclinical effect is expected to be a dose-dependent increase in extracellular norepinephrine levels in relevant brain regions.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key in vivo assessments.
Assessment of Locomotor Activity in Rodents
This protocol outlines a typical open-field test to assess spontaneous locomotor activity.
References
- 1. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. Edivoxetine - Wikipedia [en.wikipedia.org]
- 5. Experiment 8: In vivo Brain Microdialysis in Rats [bio-protocol.org]
- 6. Adolescent Rats Respond Differently to Methylphenidate as Compared to Rats- Concomitant VTA Neuronal and Behavioral Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Trial of Edivoxetine in Pediatric Patients with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized trial of edivoxetine in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 11. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Edivoxetine Hydrochloride and Alternative Adjunctive Therapies for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of edivoxetine hydrochloride and other adjunctive therapies for Major Depressive Disorder (MDD) in patients who have shown a partial response to selective serotonin reuptake inhibitors (SSRIs). The data presented is based on a meta-analysis of pivotal clinical trials, focusing on efficacy and safety profiles to inform research and development in psychiatry.
Edivoxetine, a selective norepinephrine reuptake inhibitor, was investigated as an adjunctive treatment for MDD. However, Phase III clinical trials did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[1][2] Consequently, Eli Lilly and Company did not proceed with a regulatory submission for this indication.[1] This guide compares the clinical trial outcomes of edivoxetine with those of established adjunctive therapies, such as atypical antipsychotics and lithium, to provide a comprehensive overview for the scientific community.
Efficacy of Adjunctive Therapies in Major Depressive Disorder
The primary measure of efficacy in the reviewed clinical trials was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline. A greater negative change indicates a more significant reduction in depressive symptoms.
Table 1: Comparison of Efficacy Outcomes (MADRS Score Change) for Various Adjunctive Therapies in MDD
| Adjunctive Therapy | Dosage | Treatment Duration (Weeks) | Mean Change in MADRS Total Score (Drug) | Mean Change in MADRS Total Score (Placebo) | Study Identifier(s) |
| Edivoxetine | 12 mg/day | 8 | -8.5 | -7.8 | Study 1[3][4] |
| 18 mg/day | 8 | -8.7 | -7.8 | Study 1[3][4] | |
| 6 mg/day | 8 | -9.6 | -9.4 | Study 2[3][4] | |
| 12-18 mg/day | 8 | -9.4 | -9.4 | Study 2[3][4] | |
| 12-18 mg/day | 8 | -8.7 | -8.5 | Study 3[3][4] | |
| Aripiprazole | 2-20 mg/day | 6 | -8.8 | -5.8 | Berman et al. (2007)[5] |
| 2-20 mg/day | 6 | -8.5 | -5.7 | Marcus et al. (2008)[6] | |
| Brexpiprazole | 1 mg/day | 6 | -7.64 | -6.33 | Thase et al. (2015)[7] |
| 3 mg/day | 6 | -8.29 | -6.33 | Thase et al. (2015)[7] | |
| 2-3 mg/day (Pooled) | 6 | -2.15 (LS Mean Difference) | - | Hobart et al. (2018)[8] | |
| Quetiapine XR | 150 mg/day | 6 | -14.5 | -12.0 | Bauer et al. (2009)[9] |
| 300 mg/day | 6 | -14.8 | -12.0 | Bauer et al. (2009)[9] | |
| 300 mg/day | 6 | -14.7 | -11.7 | El-Khalili et al. (2010)[10][11] | |
| Risperidone | 1-2 mg/day | 6 | - | - | Mahmoud et al. (2007) |
| Olanzapine-Fluoxetine Combination (OFC) | 6/25, 6/50, 12/50 mg/day | 8 | -12.7 (Pooled) | -9.0 (Fluoxetine), -8.8 (Olanzapine) | Thase et al. (2007)[12] |
| Lithium | 0.5-1.2 mEq/L (serum level) | 4-6 | Significantly greater response than placebo (meta-analysis) | - | Bauer et al. (2016) |
Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and baseline disease severity.
Safety and Tolerability Profile
The safety and tolerability of adjunctive therapies are critical for their clinical utility. The following table summarizes the most frequently reported treatment-emergent adverse events (TEAEs).
Table 2: Common Treatment-Emergent Adverse Events (≥5% and greater than placebo) for Various Adjunctive Therapies in MDD
| Adjunctive Therapy | Common Adverse Events |
| Edivoxetine | Hyperhidrosis, nausea, tachycardia, erectile dysfunction, testicular pain.[13][14] |
| Aripiprazole | Akathisia, restlessness, insomnia, constipation, fatigue, blurred vision.[5] |
| Brexpiprazole | Akathisia, weight increase, headache.[7][8] |
| Quetiapine XR | Dry mouth, somnolence, sedation, dizziness, constipation, nausea, insomnia, headache, fatigue.[11] |
| Risperidone | Headache, dry mouth, increased appetite, somnolence, insomnia, weight gain. |
| Olanzapine-Fluoxetine Combination (OFC) | Weight gain, increased appetite, dry mouth, somnolence, fatigue.[12] |
| Lithium | Tremor, polyuria, polydipsia, nausea, diarrhea, weight gain. |
Experimental Protocols
The clinical trials for these adjunctive therapies generally followed a similar design, as outlined below.
Generalized Experimental Workflow for Adjunctive MDD Trials
Key Methodological Steps:
-
Patient Selection: Participants were typically adults diagnosed with MDD who had a documented history of partial or non-response to at least one SSRI trial.
-
Prospective Treatment Phase: Patients entered a prospective treatment phase where they received a standard SSRI and a single-blind placebo for a designated period (e.g., 8 weeks). This phase was designed to confirm their partial response to SSRI monotherapy.
-
Randomization: Patients who met the criteria for partial response (e.g., <50% improvement in MADRS score) were then randomized to receive either the investigational adjunctive drug or a placebo, in addition to their ongoing SSRI treatment.
-
Double-Blind Treatment: The randomized treatment phase was double-blind, typically lasting 6 to 8 weeks.
-
Efficacy and Safety Assessments: The primary efficacy endpoint was the change in MADRS total score from randomization to the end of the double-blind phase. Safety was monitored through the recording of adverse events, vital signs, and laboratory tests.
Signaling Pathways
Mechanism of Action of Edivoxetine
Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Comparative Outcomes Overview
The clinical development of edivoxetine as an adjunctive therapy for MDD was discontinued due to a lack of efficacy. In contrast, several atypical antipsychotics and lithium have demonstrated efficacy in this patient population and have become established treatment options.
References
- 1. Examining the Efficacy of Adjunctive Aripiprazole in Major Depressive Disorder: A Pooled Analysis of 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lilly Announces Edivoxetine Did Not Meet Primary Endpoint of Phase III Clinical Studies as Add-On Therapy for Major Depressive Disorder [prnewswire.com]
- 3. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatrist.com [psychiatrist.com]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A randomized, double-blind comparison of olanzapine/fluoxetine combination, olanzapine, and fluoxetine in treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, placebo-controlled study of edivoxetine as an adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and tolerability of edivoxetine as adjunctive treatment to selective serotonin reuptake inhibitor antidepressants for patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Edivoxetine Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Edivoxetine Hydrochloride is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Hazard Summary:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or waterways.[1][2] Improper disposal can lead to significant environmental contamination.[3]
Regulatory Framework
The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by national and local authorities. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Many states have their own, often more stringent, regulations.[3] It is essential to be familiar with and adhere to your institution's and region's specific guidelines for hazardous waste disposal.
Some sources indicate that Edivoxetine may be considered a controlled substance in certain territories.[6][7] If this compound is classified as a controlled substance in your location, you must also comply with the regulations set forth by the Drug Enforcement Administration (DEA) or equivalent national authority, which may require disposal through a licensed reverse distributor.[8]
Step-by-Step Disposal Procedure for this compound
This protocol outlines the standard procedure for the disposal of this compound from a research laboratory setting.
Personnel Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Disposal Steps:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's hazardous waste program.[9]
-
Segregate solid waste (e.g., contaminated vials, weighing paper, contaminated PPE) from liquid waste (e.g., solutions containing this compound).
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and sturdy container.[10] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, shatter-resistant container with a secure screw-top cap. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Keep waste containers closed except when adding waste.[9]
-
-
Accidental Spill Clean-up:
-
In the event of a spill, wear full personal protective equipment.[1]
-
Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all cleanup materials in a designated hazardous waste container.[1]
-
Decontaminate the spill area and any affected equipment.
-
-
Storage of Waste:
-
Disposal Request and Pick-up:
-
Follow your institution's established procedures for requesting a hazardous waste pick-up. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Ensure all labeling is complete and accurate before the scheduled pick-up.
-
-
Final Disposal:
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or drain.[10] The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals.[4]
-
DO NOT dispose of this compound in the regular trash.[10]
-
DO NOT allow the evaporation of liquid waste containing this compound as a method of disposal.[9][10]
Experimental Protocols
The disposal of this compound follows established hazardous waste management protocols rather than specific experimental procedures for chemical alteration prior to disposal. The key "experimental" aspect is the correct segregation, containment, and labeling of the waste as detailed in the step-by-step procedure above.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound|1194374-05-4|MSDS [dcchemicals.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. unthsc.edu [unthsc.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Edivoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Edivoxetine Hydrochloride in a laboratory setting. The following information is designed to ensure the safe management of this compound, minimizing exposure risks and promoting a secure research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
-
Gloves: Two pairs of chemotherapy-grade gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard should be worn.[1][2] The inner glove should be worn under the cuff of the gown, and the outer glove should be worn over the cuff.[2] Gloves must be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[2]
-
Gown: A disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, a face shield or goggles should be used.
-
Respiratory Protection: For handling the powder form of this compound outside of a containment primary engineering control (C-PEC), such as a chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[1]
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area.
II. Health and Safety Data Summary
This compound presents several health hazards that necessitate careful handling. Below is a summary of its key safety information.
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Category 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Acute Category 1, Chronic Category 1 | P273: Avoid release to the environment. P391: Collect spillage.[3] |
III. Standard Operating Procedures for Handling
Adherence to the following procedural steps is critical for the safe handling of this compound.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.[2]
-
Donning PPE: Put on all required PPE in the correct order before entering the handling area.
-
Weighing and Aliquoting: When weighing or preparing solutions, use a containment system like a ventilated balance enclosure or a chemical fume hood to prevent the dispersal of powder.
-
Avoid Dust and Aerosol Formation: Handle the compound gently to avoid creating dust or aerosols.[3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or seek immediate medical advice.[3]
IV. Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial to contain the contamination and ensure the safety of laboratory personnel.
Caption: Workflow for managing a chemical spill.
V. Storage and Disposal Plan
Proper storage and disposal are essential to maintain the integrity of the compound and protect the environment.
Storage:
-
Container: Keep the container tightly sealed.[3]
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Temperature: For the powder form, store at -20°C. If in solvent, store at -80°C.[3]
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Disposal:
-
Waste Classification: this compound is classified as hazardous waste due to its toxicity to aquatic life.[3]
-
Procedure: Dispose of the contents and container at an approved waste disposal plant.[3] Do not dispose of it down the drain or in the regular trash.
-
Decontamination: All equipment and surfaces that come into contact with the compound must be thoroughly decontaminated before reuse or disposal.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
